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  • Product: 3,5-Difluoro-4-(morpholin-4-yl)aniline
  • CAS: 168828-76-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Chemical Properties and Applications of 3,5-Difluoro-4-(morpholin-4-yl)aniline

Executive Summary: This document provides an in-depth technical examination of 3,5-Difluoro-4-(morpholin-4-yl)aniline, a fluorinated aromatic amine of significant interest to the pharmaceutical and life sciences industri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides an in-depth technical examination of 3,5-Difluoro-4-(morpholin-4-yl)aniline, a fluorinated aromatic amine of significant interest to the pharmaceutical and life sciences industries. The unique electronic and structural properties conferred by its trifunctional substitution pattern—an aniline moiety, a morpholine ring, and vicinal difluoro groups—make it a highly valuable and versatile building block in modern drug discovery. This guide details its physicochemical properties, spectroscopic profile, logical synthetic pathways, chemical reactivity, and applications, with a focus on providing actionable insights for researchers and development professionals. All protocols and claims are substantiated by authoritative sources to ensure scientific integrity.

Introduction: The Strategic Value of Fluorinated Scaffolds

In medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a well-established strategy for modulating a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small van der Waals radius can profoundly influence lipophilicity, metabolic stability, membrane permeability, and binding affinity. 3,5-Difluoro-4-(morpholin-4-yl)aniline (CAS No. 168828-76-0) emerges as a particularly strategic scaffold. It combines the bio-isosteric benefits of fluorine with the proven pharmacophoric contributions of the morpholino-aniline core, which is found in numerous approved drugs. The specific arrangement of two fluorine atoms ortho to the amine and meta to the morpholine group creates a unique electronic environment that governs its reactivity and interaction with biological targets, making a detailed understanding of its properties essential for its effective utilization.

Physicochemical and Spectroscopic Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development.

Table 1: Core Chemical Identifiers

Property Value Source
Chemical Name 3,5-difluoro-4-(morpholin-4-yl)aniline [1]
CAS Number 168828-76-0 [1]
EC Number 818-661-6 [1]
Molecular Formula C₁₀H₁₂F₂N₂O Calculated
Molecular Weight 214.21 g/mol Calculated

| IUPAC Name | 3,5-difluoro-4-morpholin-4-ylaniline |[1] |

Table 2: Physicochemical Properties

Property Value Rationale / Comments
Appearance White to off-white or light yellow solid/powder Inferred from related aniline structures.[2]
Melting Point Data not widely reported. Expected to be a low-melting solid. The parent compound, 3,5-difluoroaniline, has a melting point of 37-41 °C.[3] The addition of the morpholine group increases molecular weight and polarity, likely raising the melting point.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Chloroform). Insoluble in water. The aromatic and morpholine components suggest good solubility in organic media, while the overall structure remains largely non-polar, predicting poor aqueous solubility.[3]

| pKa (Predicted) | ~3.0-3.5 (Anilinium ion) | The two electron-withdrawing fluorine atoms significantly reduce the basicity of the aniline nitrogen compared to aniline (pKa 4.6). This is a critical consideration for salt formation and physiological pH behavior. |

Spectroscopic Profile

While a comprehensive public database of spectra for this specific compound is limited, its structure allows for a confident prediction of its key spectroscopic features.

  • ¹H NMR: The proton NMR spectrum is expected to be distinct. The two aromatic protons will appear as a doublet or multiplet in the aromatic region (approx. 6.0-6.5 ppm), shifted upfield due to the strong electron-donating effect of the aniline and morpholine groups. The aniline protons (-NH₂) will present as a broad singlet. The morpholine protons will appear as two distinct triplets (or multiplets) around ~3.8 ppm (for -CH₂-O-) and ~3.0 ppm (for -CH₂-N-).

  • ¹³C NMR: The carbon spectrum will show characteristic signals for the aromatic ring, with the carbons attached to fluorine exhibiting large C-F coupling constants. The carbon attached to the aniline nitrogen (C1) and the morpholine nitrogen (C4) will be significantly influenced by these heteroatoms.

  • ¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single resonance is expected for the two equivalent fluorine atoms, providing a clear marker for the compound's identity.

  • Mass Spectrometry (MS): The molecular ion peak (M+) in an ESI-MS spectrum would be observed at m/z 214.21, with a protonated species [M+H]⁺ at m/z 215.22.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (two bands, ~3350-3450 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C aromatic ring stretching (~1500-1600 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).

Synthesis and Manufacturing

The most logical and industrially scalable approach to synthesizing 3,5-Difluoro-4-(morpholin-4-yl)aniline is through a nucleophilic aromatic substitution (SₙAr) reaction.

Retrosynthetic Analysis & Proposed Route

The key bond disconnection is the C-N bond between the aromatic ring and the morpholine nitrogen. This leads back to a highly electrophilic fluorinated benzene ring and morpholine as the nucleophile. The synthesis starts from 1,2,4-trifluoro-5-nitrobenzene, where the fluorine at the 4-position is highly activated towards substitution by the para-nitro group.

Synthesis_Workflow A 1,2,4-Trifluoro- 5-nitrobenzene B 4-(2,5-Difluoro-4-nitrophenyl)morpholine A->B  Morpholine, Base (e.g., K₂CO₃)  Solvent (e.g., DMSO)  SₙAr Reaction   C 3,5-Difluoro-4-(morpholin-4-yl)aniline B->C  Reduction  (e.g., H₂, Pd/C or Fe/NH₄Cl)  

Caption: Proposed synthetic workflow for 3,5-Difluoro-4-(morpholin-4-yl)aniline.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative procedure based on established methodologies for similar transformations.[4]

Step 1: Synthesis of 4-(2,5-Difluoro-4-nitrophenyl)morpholine

  • Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,2,4-trifluoro-5-nitrobenzene (1.0 eq).

  • Solvent & Base: Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material, followed by powdered anhydrous potassium carbonate (2.0 eq).

  • Nucleophile Addition: Slowly add morpholine (1.1 eq) to the stirring suspension at room temperature. The choice of a slight excess of morpholine ensures the complete consumption of the electrophile.

  • Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts and residual DMSO, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or isopropanol if necessary.

Step 2: Reduction to 3,5-Difluoro-4-(morpholin-4-yl)aniline

  • Catalyst Setup: In a hydrogenation vessel, suspend 4-(2,5-Difluoro-4-nitrophenyl)morpholine (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Carefully add Palladium on carbon (10% w/w, ~5 mol%) to the suspension under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi) and stir vigorously at room temperature. The hydrogenation is exothermic and may require initial cooling.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC/HPLC analysis until the starting material is fully consumed.

  • Filtration & Isolation: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Final Product: Concentrate the filtrate under reduced pressure to yield the final product, 3,5-Difluoro-4-(morpholin-4-yl)aniline, which can be used directly or purified further by column chromatography or recrystallization.

Chemical Reactivity and Derivatization

The reactivity of this molecule is dictated by the interplay of its three key functional components.

Reactivity_Diagram cluster_0 Aniline Reactions cluster_1 Aromatic Ring Reactions Core 3,5-Difluoro-4-(morpholin-4-yl)aniline Aniline (-NH₂) Aromatic Ring Morpholine Ring Acylation Acylation (R-COCl) Core:f0->Acylation Forms Amide Sulfonylation Sulfonylation (R-SO₂Cl) Core:f0->Sulfonylation Forms Sulfonamide Diazotization Diazotization (NaNO₂, HCl) Core:f0->Diazotization Forms Diazonium Salt EAS Electrophilic Aromatic Substitution (Difficult) Core:f1->EAS Highly Deactivated

Caption: Key reaction pathways for 3,5-Difluoro-4-(morpholin-4-yl)aniline.

  • Reactivity of the Anilino Group: The primary amine is the most reactive site for derivatization. It readily undergoes acylation with acid chlorides or anhydrides to form amides, and sulfonylation with sulfonyl chlorides to produce sulfonamides. These reactions are fundamental in building more complex molecular structures for drug discovery.

  • Reactivity of the Aromatic Ring: The aromatic ring is significantly deactivated towards electrophilic aromatic substitution (EAS). The two fluorine atoms are strongly electron-withdrawing, and while the aniline and morpholine groups are activating, their effect is insufficient to overcome the deactivation, making reactions like nitration or Friedel-Crafts challenging.

  • Role in Medicinal Chemistry: The true value of this scaffold lies in its use as a foundational piece. The aniline nitrogen serves as a key vector for connecting to other parts of a target molecule. The difluoro substitution pattern provides metabolic blocking sites, preventing oxidative metabolism at those positions and potentially increasing the drug's half-life. Furthermore, the fluorine atoms can engage in favorable hydrogen bonding or dipole-dipole interactions within a protein's active site.

Applications in Drug Discovery

This compound is a quintessential "building block" for constructing libraries of potential drug candidates. Its structure is particularly relevant for the development of kinase inhibitors . Many kinase inhibitors feature a substituted aniline core that serves as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region. The specific substitutions on the aniline ring are then used to achieve potency and selectivity for the target kinase. The 3,5-difluoro-4-morpholino substitution pattern offers a unique combination of electronics and sterics that can be exploited to target specific kinases in oncology, immunology, and other therapeutic areas.

Safety, Handling, and Storage

As with any aniline derivative, proper safety precautions are mandatory.

Table 3: GHS Hazard Classifications

Hazard Class Category Hazard Statement Source
Acute Toxicity 4 H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. [1]
Skin Irritation 2 H315: Causes skin irritation. [1]
Eye Irritation 2A H319: Causes serious eye irritation. [1]

| STOT SE | 3 | H336: May cause drowsiness or dizziness. |[1] |

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[6]

  • Skin and Body Protection: Wear a laboratory coat. Ensure an emergency shower and eyewash station are readily available.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[7]

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[5]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

3,5-Difluoro-4-(morpholin-4-yl)aniline is more than a simple chemical intermediate; it is a strategically designed scaffold that offers significant advantages for modern drug discovery programs. Its unique electronic properties, conferred by the vicinal fluorine atoms, coupled with the established pharmacophoric value of the morpholino-aniline core, provide a powerful tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling is crucial for unlocking its full potential in the development of next-generation therapeutics.

References

  • NextSDS. (n.d.). 3,5-difluoro-4-(morpholin-4-yl)aniline — Chemical Substance Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]

  • Arı, E., Şahin, N., Üstün, E., Dündar, M., & Özdemir, İ. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluoroaniline. Retrieved from [Link]

Sources

Exploratory

3,5-Difluoro-4-(morpholin-4-yl)aniline molecular weight

3,5-Difluoro-4-(morpholin-4-yl)aniline: Molecular Weight, Physicochemical Profiling, and Applications in Advanced Drug Design Introduction & Chemical Identity In modern medicinal chemistry, the selection of starting mate...

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Author: BenchChem Technical Support Team. Date: March 2026

3,5-Difluoro-4-(morpholin-4-yl)aniline: Molecular Weight, Physicochemical Profiling, and Applications in Advanced Drug Design

Introduction & Chemical Identity

In modern medicinal chemistry, the selection of starting materials is a highly calculated process driven by target binding kinetics and pharmacokinetic requirements. 3,5-Difluoro-4-(morpholin-4-yl)aniline (CAS: 168828-76-0) is a specialized fluorinated building block that has become indispensable in the synthesis of advanced therapeutics [1]. Featuring a central aniline core flanked by two meta-fluorine atoms and a para-morpholine ring, this compound offers a unique stereoelectronic profile. Understanding its exact molecular weight and structural causality is the first step toward leveraging it in complex synthetic workflows.

Molecular Weight and Physicochemical Properties

The precise calculation of molecular weight (MW) and corresponding mass spectrometry targets is foundational to stoichiometric accuracy and downstream analytical validation.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Significance in Drug Design
Chemical Formula C₁₀H₁₂F₂N₂ODefines the atomic composition and heteroatom ratio.
Average Molecular Weight 214.21 g/mol Essential for molarity calculations and yield determination.
Monoisotopic Mass 214.0918 DaTarget exact mass for high-resolution mass spectrometry (HRMS).
[M+H]⁺ (ESI-MS) ~215.10 m/zPrimary diagnostic ion in positive ion mode LC-MS.
CAS Registry Number 168828-76-0Unique identifier for regulatory and inventory compliance.

The Causality of Structural Features: The incorporation of the 3,5-difluoro motif is a deliberate design choice rather than a mere structural variation. Fluorine's strong electron-withdrawing inductive effect significantly reduces the electron density on the aromatic ring, which subsequently lowers the pKa of the primary amine. In drug design, reducing the basicity of an amine enhances passive membrane permeability and mitigates potential hERG channel liabilities (cardiotoxicity). Furthermore, the steric bulk of the two fluorine atoms forces the adjacent morpholine ring to adopt a twisted conformation relative to the phenyl plane. This creates a specific 3D vector that allows the morpholine oxygen to act as a precise hydrogen bond acceptor within the narrow hinge regions of target kinases.

Applications in Therapeutics

The 214.21 g/mol building block is prominently featured in two major therapeutic areas, where its structural geometry directly dictates its biological efficacy:

  • Kinase Inhibitors (Neurodegeneration & Oncology): This aniline is utilized to synthesize inhibitors targeting1 [4] and 2 [3]. Mutations in LRRK2 are a leading genetic cause of Parkinson's disease. The morpholine ring interacts with the kinase hinge region, while the difluoro-phenyl group optimally occupies the hydrophobic pocket.

  • Oxazolidinone Antibacterials: Serving as a core fragment, this aniline is converted into 3 [2] (analogous to Linezolid) to treat drug-resistant bacterial infections such as MRSA and Mycobacterium tuberculosis. The difluoro substitution improves metabolic stability against oxidative degradation by cytochrome P450 enzymes.

LRRK2_Pathway Inhibitor Kinase Inhibitor (3,5-Difluoro-4-morpholinoaniline derived) LRRK2 LRRK2 (Mutant) Inhibitor->LRRK2 Inhibits Rab Rab GTPases (Phosphorylation) LRRK2->Rab Hyperphosphorylates Lysosome Lysosomal Dysfunction Rab->Lysosome Trafficking Defect Neuro Neurodegeneration Lysosome->Neuro Cellular Toxicity

Mechanism of LRRK2 inhibition by 3,5-difluoro-4-(morpholin-4-yl)aniline derivatives.

Experimental Protocol: Amide Coupling and Analytical Validation

To ensure a self-validating system, the following protocol details the coupling of 3,5-difluoro-4-(morpholin-4-yl)aniline with an acyl chloride, followed by rigorous orthogonal analytical confirmation of the molecular weight and structure.

Step-by-Step Synthetic Methodology:

  • Reaction Setup: Dissolve 1.0 equivalent (214.2 mg, 1.0 mmol) of 3,5-difluoro-4-(morpholin-4-yl)aniline in 5.0 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the electrophilic acyl chloride into an unreactive carboxylic acid.

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl generated during the reaction. This prevents the protonation of the aniline starting material, which would otherwise render it inactive.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 1.1 equivalents of the target acyl chloride dropwise.

    • Causality: Cooling controls the exothermic nature of the coupling and minimizes the formation of di-acylated side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1) or LC-MS (tracking the disappearance of the 215.1 m/z peak).

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Analytical Validation Workflow: A self-validating protocol requires orthogonal techniques to confirm both the exact mass and the atomic connectivity of the newly synthesized derivative.

Analytical_Workflow Synthesis Purified Derivative (From 214.21 g/mol precursor) LC UPLC Separation (C18 Column, Gradient) Synthesis->LC Inject NMR 1H & 19F NMR Confirm Connectivity Synthesis->NMR Dissolve in CDCl3 MS ESI-HRMS Confirm Exact Mass LC->MS Ionize Valid Validated Target Compound MS->Valid Mass Match NMR->Valid Structure Match

Orthogonal analytical workflow for validating synthesized aniline derivatives.

References

  • NextSDS. "3,5-difluoro-4-(morpholin-4-yl)aniline — Chemical Substance Information." NextSDS Database. 4

  • Google Patents (WO2017070024A1). "Oxazolidinone compounds and methods of use thereof as antibacterial agents." World Intellectual Property Organization. 3

  • Google Patents (US20220041590A1). "Small molecule inhibitors of dyrk/clk and uses thereof." United States Patent and Trademark Office. 2

  • Googleapis (WO 2014/060112 A1). "Pyrazolo[4,3-D]pyrimidines as kinase inhibitors." World Intellectual Property Organization. 1

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 3,5-Difluoro-4-(morpholin-4-yl)aniline

Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3,5-Difluoro-4-(morpholin-4-yl)aniline (CAS No. 168828-76-0).[1] Intended for researchers, medicinal chemists, and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3,5-Difluoro-4-(morpholin-4-yl)aniline (CAS No. 168828-76-0).[1] Intended for researchers, medicinal chemists, and drug development professionals, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. By leveraging established spectroscopic principles and comparative data from structurally related analogs, this guide serves as an authoritative reference for the identification, structural elucidation, and purity assessment of this fluorinated morpholinoaniline derivative, a scaffold of interest in modern medicinal chemistry. Detailed experimental protocols for data acquisition are also provided to ensure methodological rigor.

Introduction and Molecular Structure

3,5-Difluoro-4-(morpholin-4-yl)aniline is a polysubstituted aromatic amine. The structure integrates three key pharmacophores: a difluorinated benzene ring, an aniline moiety, and a morpholine ring. The strategic placement of two fluorine atoms significantly modulates the electronic properties of the aniline ring, influencing its pKa, nucleophilicity, and metabolic stability. The morpholine substituent enhances aqueous solubility and provides a vector for further chemical modification. Understanding the precise spectral signature of this molecule is paramount for quality control in synthesis and for subsequent structural modification studies.

The structural arrangement presents a unique set of chemical environments, which are directly probed by various spectroscopic techniques. The symmetry of the difluoro substitution pattern simplifies certain aspects of the spectra while introducing complex spin-spin coupling phenomena that require careful interpretation.

Caption: Annotated structure of 3,5-Difluoro-4-(morpholin-4-yl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For 3,5-Difluoro-4-(morpholin-4-yl)aniline, ¹H, ¹³C, and ¹⁹F NMR spectra will provide definitive information on its constitution.

Predicted ¹H NMR Analysis

The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the aromatic protons, the amine protons, and the two sets of chemically non-equivalent protons of the morpholine ring.

  • Aromatic Protons (H-2, H-6): Due to the symmetrical substitution on the aniline ring, the two aromatic protons are chemically equivalent. They will appear as a single signal. This signal is expected to be a triplet due to coupling with the two adjacent, equivalent fluorine atoms (¹⁹F). The strong electron-donating effect of the amino group and the moderate donating effect of the morpholino nitrogen will shield these protons, placing them upfield relative to benzene (7.36 ppm). However, the inductive effect of the ortho-fluorine atoms will provide some deshielding. Based on data for 3,5-difluoroaniline, where the corresponding protons appear around 6.15-6.20 ppm, a similar upfield shift is anticipated.[2]

  • Amino Protons (-NH₂): The two protons of the primary amine will typically appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature but is generally expected in the range of 3.5-5.0 ppm in a non-acidic solvent like CDCl₃ or DMSO-d₆.[3]

  • Morpholine Protons (-N-CH₂-): The protons on the carbons adjacent to the morpholine nitrogen (C2', C6') are in a different chemical environment than those adjacent to the oxygen (C3', C5'). Therefore, two distinct signals are expected. The protons alpha to the nitrogen will be deshielded and are predicted to appear as a triplet around 3.0-3.3 ppm.

  • Morpholine Protons (-O-CH₂-): The protons alpha to the oxygen atom will be more deshielded due to the higher electronegativity of oxygen and are expected to appear as a triplet around 3.8-4.0 ppm.

Predicted ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum will show six distinct signals: four for the aromatic carbons and two for the morpholine carbons.

  • Aromatic Carbons:

    • C-3 & C-5: These two carbons are directly bonded to fluorine, resulting in a large C-F coupling constant (¹JCF), which will split the signal into a doublet. This signal will be significantly downfield due to the direct attachment of the highly electronegative fluorine atom.

    • C-1: This carbon, bearing the amino group, will be shielded. Its signal will likely be split into a triplet by the two meta-fluorine atoms (³JCF).

    • C-4: This carbon is attached to the morpholino group. It will be deshielded relative to C-1 and will also be split into a triplet by the two ortho-fluorine atoms (²JCF).

    • C-2 & C-6: These equivalent carbons will be shielded by the adjacent amino and morpholino groups. The signal will appear as a triplet due to coupling with the adjacent fluorine (²JCF) and the more distant fluorine (⁴JCF), though the latter coupling may not be resolved.

  • Morpholine Carbons:

    • -N-CH₂- (C2', C6'): The carbons adjacent to the nitrogen are expected to resonate around 48-52 ppm.

    • -O-CH₂- (C3', C5'): The carbons adjacent to the more electronegative oxygen will be further downfield, typically in the range of 66-68 ppm.

Predicted ¹⁹F NMR Analysis

¹⁹F NMR is a highly sensitive technique for fluorinated compounds.[4]

  • Fluorine Atoms (F-3, F-5): The two fluorine atoms are chemically equivalent and will produce a single signal in the proton-decoupled ¹⁹F NMR spectrum. In the proton-coupled spectrum, this signal will be split into a triplet by the two ortho-protons (H-2, H-6). The chemical shift for aromatic fluorine atoms is sensitive to the electronic nature of other substituents.[5] For fluorobenzenes, shifts are typically observed between -100 and -170 ppm relative to CFCl₃.[6] Given the electron-donating groups on the ring, a shift towards the upfield end of this range is expected.

Summary of Predicted NMR Data
Assignment Predicted ¹H Shift (ppm) Predicted Multiplicity Predicted ¹³C Shift (ppm) Predicted ¹⁹F Shift (ppm)
H-2, H-66.1 - 6.4t95 - 105-
-NH₂3.5 - 5.0 (broad)br s--
-N-(CH₂)₂- (H-2', H-6')3.0 - 3.3t48 - 52-
-O-(CH₂)₂- (H-3', H-5')3.8 - 4.0t66 - 68-
C-1--145 - 150 (t)-
C-2, C-6--95 - 105 (t)-
C-3, C-5--160 - 165 (d, ¹JCF)-120 to -140 (t)
C-4--135 - 140 (t)-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Spectral Analysis

The IR spectrum will be characterized by several key absorption bands:

  • N-H Stretching: Primary amines show two characteristic bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[7]

  • C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹.[8][9] Aliphatic C-H stretching from the morpholine ring will be observed as stronger bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C=C Aromatic Stretching: Two to three bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring skeletal vibrations.[8]

  • C-F Stretching: The C-F stretching vibration for aromatic fluorides gives rise to a strong, characteristic absorption in the 1100-1300 cm⁻¹ region.

  • C-N Stretching: The aromatic C-N stretch is expected around 1250-1350 cm⁻¹. The aliphatic C-N stretch from the morpholine ring will appear in the 1020-1250 cm⁻¹ range.[7]

  • C-O-C Stretching: The morpholine ring contains an ether linkage, which will produce a strong C-O-C asymmetric stretching band, typically around 1115-1140 cm⁻¹.

Summary of Predicted IR Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Weak-Medium
Aliphatic C-H Stretch2850 - 2960Medium-Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
Aromatic C-N Stretch1250 - 1350Medium-Strong
Aromatic C-F Stretch1100 - 1300Strong
Aliphatic C-O-C Stretch1115 - 1140Strong

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and gain structural information from the fragmentation pattern.

Predicted MS Analysis
  • Molecular Ion Peak (M⁺): The compound has a molecular formula of C₁₀H₁₂F₂N₂O and a molecular weight of 214.21 g/mol . A prominent molecular ion peak (M⁺) is expected at m/z = 214.

  • Fragmentation Pattern: The fragmentation is likely to be initiated by the loss of electrons from the nitrogen atoms or the aromatic pi-system. Key fragmentation pathways would involve the morpholine ring. A characteristic fragmentation of morpholine-containing compounds is the alpha-cleavage next to the nitrogen or oxygen atoms.

    • A common fragmentation would be the loss of a C₂H₄O fragment (44 Da) via a retro-Diels-Alder-type cleavage of the morpholine ring, leading to a fragment at m/z = 170.

    • Cleavage of the C-N bond between the aromatic ring and the morpholine nitrogen could lead to a fragment corresponding to the difluoroaniline radical cation (m/z = 129) and a morpholino fragment.

    • Loss of H₂CN=CH₂ (42 Da) from the morpholine ring is also a plausible pathway.

Fragmentation_Pathway M [C₁₀H₁₂F₂N₂O]⁺˙ m/z = 214 (Molecular Ion) F1 [C₈H₈F₂N₂]⁺˙ m/z = 170 M->F1 - C₂H₄O F2 [C₆H₄F₂N]⁺ m/z = 129 M->F2 - C₄H₈NO

Caption: Plausible EI-MS fragmentation pathway for the title compound.

Experimental Protocols

Methodological consistency is key to reproducible spectroscopic analysis. The following are standardized protocols for acquiring the data discussed.

Overall Spectroscopic Workflow

Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation Prep Weigh ~10-20 mg of pure sample Dissolve Dissolve in appropriate deuterated solvent (e.g., CDCl₃) for NMR (~0.7 mL) Prep->Dissolve IR Acquire ATR-FTIR Spectrum (neat solid) Prep->IR MS Acquire EI-MS Spectrum Prep->MS NMR Acquire ¹H, ¹³C, ¹⁹F NMR Spectra Dissolve->NMR Process Process & Analyze Spectra NMR->Process IR->Process MS->Process Compare Compare with Predicted Data & Reference Compounds Process->Compare Elucidate Confirm Structure & Purity Compare->Elucidate

Caption: General workflow for comprehensive spectroscopic characterization.

Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-25 mg of 3,5-Difluoro-4-(morpholin-4-yl)aniline.[10]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[11]

  • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is optimal for the spectrometer, typically around 4-5 cm.[10]

  • Cap the NMR tube securely.

  • Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Tune and lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be used to achieve an adequate signal-to-noise ratio.

  • Acquire a proton-decoupled ¹⁹F NMR spectrum, using an appropriate reference standard if necessary.

Protocol for ATR-FTIR Spectroscopy
  • Background Collection: Ensure the ATR crystal (e.g., diamond) is clean. Collect a background spectrum of the empty, clean crystal.[12]

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.[13]

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small quantity of the sample (typically sub-microgram) into the ion source, either via a direct insertion probe for a solid sample or via a GC inlet if analyzing a solution.[14]

  • Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.[15]

  • Mass Analysis: The resulting positively charged ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected by an electron multiplier or similar detector, generating the mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary toolkit for the unambiguous characterization of 3,5-Difluoro-4-(morpholin-4-yl)aniline. The predicted spectral data outlined in this guide, including the characteristic triplet for the aromatic protons in ¹H NMR, the large ¹JCF coupling in ¹³C NMR, the strong C-F and C-O-C stretches in the IR spectrum, and the molecular ion at m/z 214 with its distinct fragmentation pattern in MS, collectively form a unique spectroscopic fingerprint. This guide serves as a foundational resource for scientists working with this compound, enabling confident structural verification and facilitating its application in pharmaceutical and materials science research.

References

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • NextSDS. (n.d.). 3,5-difluoro-4-(morpholin-4-yl)aniline — Chemical Substance Information. Retrieved from [Link]

  • PubChem - National Institutes of Health. (n.d.). 3,5-Difluoroaniline. Retrieved from [Link]

  • Johns Hopkins University. (n.d.). Instrument Experimental Conditions. Mass Spectrometry Facility. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Bryce, D. L., & Wasylishen, R. E. (2001). A Theoretical Investigation of 19F NMR Chemical Shielding Tensors in Fluorobenzenes. The Journal of Physical Chemistry A, 105(31), 7382-7393.
  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • PubChem - National Institutes of Health. (n.d.). 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved from [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

Exploratory

Safe Handling and Toxicological Profiling of 3,5-Difluoro-4-(morpholin-4-yl)aniline

Executive Summary In modern drug discovery, 3,5-Difluoro-4-(morpholin-4-yl)aniline (CAS: 168828-76-0) serves as a critical structural motif, frequently utilized in the synthesis of kinase inhibitors and advanced antibact...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, 3,5-Difluoro-4-(morpholin-4-yl)aniline (CAS: 168828-76-0) serves as a critical structural motif, frequently utilized in the synthesis of kinase inhibitors and advanced antibacterial agents (e.g., linezolid analogs). While the combination of a morpholine ring and di-fluoro substitution imparts favorable pharmacokinetic properties to downstream APIs, the primary aniline moiety introduces severe toxicological liabilities.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard Material Safety Data Sheets (MSDS). Here, we will dissect the causality behind the compound's hazards and establish self-validating, fail-safe protocols for its handling, transfer, and decontamination.

Physicochemical & Quantitative Hazard Profile

To design an effective safety protocol, we must first quantify the chemical parameters that dictate the compound's behavior in both the laboratory environment and biological systems. The di-fluoro substitution significantly increases the lipophilicity of the molecule compared to standard anilines, thereby enhancing its ability to penetrate dermal barriers and cellular membranes.

Property / ParameterValue / Description
Chemical Name 3,5-Difluoro-4-(morpholin-4-yl)aniline
CAS Number 168828-76-0[1]
Molecular Formula C₁₀H₁₂F₂N₂O
Molecular Weight 214.21 g/mol
GHS Hazard Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1]
GHS Hazard Codes H302, H312, H332, H315, H319, H336[1]
Storage Conditions Inert atmosphere (Ar/N₂), dark, 20-25°C[2]
Primary Target Organs Blood (Erythrocytes), Central Nervous System[3]

Mechanistic Toxicology: The Causality of Aniline Exposure

Understanding why a chemical is toxic is the first step in respecting it. 3,5-Difluoro-4-(morpholin-4-yl)aniline is classified as an Acute Toxin (Category 4) across all exposure routes (oral, dermal, inhalation)[1]. The primary danger lies not in the parent compound, but in its hepatic metabolism.

Once absorbed, the aniline group undergoes N-hydroxylation mediated by Cytochrome P450 enzymes, forming a highly reactive phenylhydroxylamine metabolite[4]. This metabolite acts as a potent co-oxidant, converting the ferrous iron (Fe²⁺) in red blood cell hemoglobin to the ferric state (Fe³⁺)[3]. The resulting molecule, methemoglobin , is entirely incapable of binding or transporting oxygen.

Because this is an enzymatic and catalytic process, the onset of tissue hypoxia and cyanosis (blueing of the skin/lips) can be insidious, often delayed for hours after the initial exposure[4].

G A 3,5-Difluoro-4-(morpholin-4-yl)aniline (Lipophilic Absorption) B Hepatic CYP450 Metabolism (N-Hydroxylation) A->B Systemic Circulation C Phenylhydroxylamine Metabolite (Active Oxidant) B->C Enzymatic Conversion D Hemoglobin (Fe2+) (Normal O2 Transport) C->D Co-oxidation E Methemoglobin (Fe3+) (Impaired O2 Binding) D->E Electron Transfer F Tissue Hypoxia & Cyanosis E->F O2 Starvation

Figure 1: Mechanistic pathway of aniline-induced methemoglobinemia via CYP450 metabolism.

Engineering Controls & PPE: The Barrier System

Standard laboratory PPE is insufficient for fluorinated anilines. The barrier system must be engineered based on the compound's specific physicochemical properties:

  • Glove Selection (Causality): Standard nitrile gloves offer only temporary splash protection and are rapidly permeated by aromatic amines. For any handling exceeding 5 minutes, Butyl rubber or laminated (e.g., Silver Shield) gloves must be worn over an inner nitrile layer.

  • Ventilation (Causality): The compound carries the H332 (Harmful if inhaled) and H336 (May cause drowsiness) hazard codes[1]. Because fine powders can spontaneously aerosolize due to static charge, all handling must occur within a Class II Type A2 Biological Safety Cabinet or a chemical fume hood calibrated to a face velocity of 80-100 fpm.

Self-Validating Experimental Workflows

A protocol is only effective if it contains built-in validation steps. The following methodology ensures that any failure in the barrier system is detected before exposure occurs.

Protocol: Safe Weighing and Transfer
  • Environmental Validation: Verify the fume hood monitor reads 80-100 fpm. Validation: Tape a small piece of tissue to the sash; it must pull inward steadily.

  • PPE Verification: Don inner nitrile gloves, outer butyl rubber gloves, and a fully buttoned anti-static lab coat.

  • Static Mitigation: Discharge the weigh boat and micro-spatula using an anti-static gun (e.g., Zerostat). Causality: Fluorinated powders hold static charges that cause them to "jump," contaminating the balance and increasing inhalation risks.

  • Dispensing & Mass Verification: Dispense the compound. Allow the balance to stabilize for 5 seconds. If mass adjustment is required, perform it only while the vessel is deep within the hood's safe working zone.

  • Sealed Transfer: Transfer the powder to the reaction vessel (e.g., Schlenk flask) and seal it with a septum before removing it from the hood. Causality: This guarantees zero cross-contamination of the ambient laboratory air.

  • Oxidative Decontamination: Proceed immediately to the decontamination phase (See Section 5).

G S1 Step 1: Environmental Validation Verify Fume Hood Face Velocity (80-100 fpm) S2 Step 2: PPE Verification Don Butyl Rubber Gloves & Anti-Static Coat S1->S2 S3 Step 3: Closed-System Dispensing Tare Anti-Static Weigh Boat S2->S3 S4 Step 4: Mass Verification Check Balance Stability S3->S4 S4->S3 Mass Adjustment Required S5 Step 5: Sealed Transfer Cap Vessel Before Hood Removal S4->S5 S6 Step 6: Oxidative Decontamination 10% Bleach Wipe Down S5->S6

Figure 2: Self-validating step-by-step workflow for the safe handling and transfer of toxic anilines.

Emergency Response & Oxidative Decontamination

Spill and Decontamination Protocol

Never sweep dry aniline powders, as this forces the toxicant into the air.

  • Gently cover the spill with absorbent paper towels.

  • Wet the towels with a suitable solvent (e.g., isopropanol) to dissolve the compound.

  • The Chemical Kill Step: Wipe down the balance, spatulas, and hood surfaces with a 10% sodium hypochlorite (bleach) solution . Causality: Bleach oxidizes the residual primary amine into a non-volatile, less toxic polymeric state, permanently neutralizing the contact hazard. Follow with a soap and water rinse.

First Aid & Medical Response

If dermal or inhalation exposure is suspected, standard flushing (15 minutes of water) is required. However, medical personnel must be informed that the compound is an aniline derivative . Because methemoglobinemia can be delayed[4], the patient must be observed for cyanosis, headache, and lethargy for up to 24 hours. Severe cases require intravenous administration of Methylene Blue, which utilizes the diaphorase I pathway to reduce Fe³⁺ back to Fe²⁺.

Storage & Stability

3,5-Difluoro-4-(morpholin-4-yl)aniline must be stored in a tightly sealed container in a dark place, under an inert atmosphere (Argon or Nitrogen), at room temperature (20-25°C)[2].

Causality: Electron-rich anilines are highly susceptible to auto-oxidation when exposed to ambient oxygen and UV light. This degradation pathway forms dark brown/black polymeric impurities that will poison palladium catalysts in downstream Buchwald-Hartwig cross-coupling reactions, ruining synthetic yields.

References

  • NextSDS. "3,5-difluoro-4-(morpholin-4-yl)aniline — Chemical Substance Information." NextSDS Substance Database.1

  • BLD Pharm. "3-Fluoro-4-morpholinoaniline | Safety Information." BLD Pharm Catalog.2

  • Centers for Disease Control and Prevention (CDC) / ATSDR. "Aniline | Medical Management Guidelines." Toxic Substance Portal.4

  • National Institutes of Health (NIH) / NCBI. "Aniline Acute Exposure Guideline Levels." National Library of Medicine.3

Sources

Foundational

The Untapped Potential of 3,5-Difluoro-4-(morpholin-4-yl)aniline: A Technical Guide for Medicinal Chemists

Introduction: Unveiling a Scaffold of High Potential In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both potent biological activity and favorable drug-like properties is perpe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Scaffold of High Potential

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both potent biological activity and favorable drug-like properties is perpetual. This guide introduces 3,5-Difluoro-4-(morpholin-4-yl)aniline (CAS No. 168828-76-0), a promising yet underexplored building block for the design of next-generation therapeutics.[1] The unique combination of a 3,5-difluoroaniline core with a C4-morpholino substituent presents a compelling starting point for the development of potent and selective kinase inhibitors. This document serves as a technical primer for researchers, scientists, and drug development professionals, elucidating the rationale behind its potential applications, proposing synthetic strategies, and outlining a roadmap for its exploration in drug discovery campaigns.

Molecular Architecture: A Symphony of Functionality

The therapeutic potential of 3,5-Difluoro-4-(morpholin-4-yl)aniline stems from the strategic arrangement of its functional groups. Each component is poised to contribute to target engagement and the overall pharmacokinetic profile of derivative compounds.

  • The 3,5-Difluoroaniline Core: The aniline moiety is a well-established scaffold in kinase inhibitor design, frequently serving as a hinge-binding motif. The vicinal fluorine atoms at the 3 and 5 positions are expected to modulate the pKa of the aniline nitrogen, influencing its hydrogen bonding capacity. Furthermore, fluorine substitution can enhance metabolic stability and membrane permeability, crucial attributes for orally bioavailable drugs.

  • The C4-Morpholino Substituent: The morpholine ring is a recurring feature in a multitude of approved and investigational drugs, particularly in the realm of kinase inhibitors. Its oxygen atom is a potent hydrogen bond acceptor, famously engaging with the backbone NH of valine residues in the hinge region of kinases like PI3K.[2] This interaction can anchor the inhibitor in the ATP-binding pocket, contributing significantly to binding affinity. The morpholine group also generally imparts favorable solubility and metabolic stability.

Proposed Synthesis of the Core Scaffold

A robust and scalable synthesis is paramount for the exploration of any new scaffold. Based on established methodologies for the synthesis of related fluorinated anilines, a plausible synthetic route to 3,5-Difluoro-4-(morpholin-4-yl)aniline is proposed below.[3]

Synthesis_of_3_5_Difluoro_4_morpholin_4_yl_aniline start 1,2,3,5-Tetrafluorobenzene intermediate1 1,2,5-Trifluoro-4-nitrobenzene start->intermediate1 HNO3, H2SO4 intermediate2 4-(2,6-Difluoro-4-nitrophenyl)morpholine intermediate1->intermediate2 Morpholine, Base product 3,5-Difluoro-4-(morpholin-4-yl)aniline intermediate2->product Reduction (e.g., Fe/NH4Cl) PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4E->Proliferation inhibits translation Inhibitor 3,5-Difluoro-4-morpholinoaniline -based Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits cMet_VEGFR2_Signaling HGF HGF cMet c-Met Receptor HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) cMet->Downstream VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Metastasis Metastasis Downstream->Metastasis Inhibitor 3,5-Difluoro-4-morpholinoaniline -based Inhibitor Inhibitor->cMet inhibits Inhibitor->VEGFR2 inhibits Drug_Discovery_Workflow Start 3,5-Difluoro-4-(morpholin-4-yl)aniline Synthesis Library Library Synthesis (e.g., via Buchwald-Hartwig or SNAr reactions) Start->Library HTS High-Throughput Screening (Kinase Panels: PI3K, mTOR, c-Met, VEGFR-2) Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Potent Hits Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR->Lead_Opt Lead_Opt->SAR Iterate In_Vivo In Vivo Efficacy Studies (Xenograft Models) Lead_Opt->In_Vivo Candidate Clinical Candidate In_Vivo->Candidate

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes and Protocols for 3,5-Difluoro-4-(morpholin-4-yl)aniline Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: This application note details the mechanistic rationale, step-by-step synthetic protocols, and analytical validation for the pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: This application note details the mechanistic rationale, step-by-step synthetic protocols, and analytical validation for the preparation of 3,5-difluoro-4-(morpholin-4-yl)aniline.

Introduction & Strategic Importance

3,5-Difluoro-4-(morpholin-4-yl)aniline (also known as 3,5-difluoro-4-morpholinoaniline) is a highly privileged building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of next-generation oxazolidinone antibacterial agents (e.g., linezolid analogs targeting drug-resistant Mycobacterium tuberculosis)[1] and various selective kinase inhibitors (such as DYRK/CLK, SYK, and LRRK2 inhibitors)[2]. The strategic placement of two fluorine atoms ortho to the morpholine ring modulates the basicity of the aniline, enhances metabolic stability, and improves the overall lipophilicity and blood-brain barrier (BBB) penetration of the final active pharmaceutical ingredients (APIs)[3].

Mechanistic Rationale & Reaction Causality

To ensure high yield and purity, the synthesis is designed as a highly regioselective two-step sequence starting from commercially available 3,4,5-trifluoronitrobenzene.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The first step involves the SNAr reaction of 3,4,5-trifluoronitrobenzene with morpholine.

  • Regioselectivity: The nitro group strongly withdraws electron density via resonance, activating the para-position (C4) to nucleophilic attack. The two ortho-fluorine atoms provide additional inductive stabilization to the anionic Meisenheimer transition state. Consequently, morpholine selectively displaces the C4-fluorine[3].

  • Solvent & Base Causality: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) is utilized as a polar aprotic solvent. These solvents solvate the counter-cations (e.g., K⁺ from K₂CO₃) while leaving the nucleophile relatively unsolvated and highly reactive. Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) is added as an acid scavenger to neutralize the generated hydrogen fluoride (HF), preventing the protonation of morpholine and driving the reaction to completion.

Step 2: Catalytic Hydrogenation

The intermediate 3,5-difluoro-4-morpholinonitrobenzene is reduced to the corresponding aniline.

  • Catalyst Causality: Palladium on carbon (Pd/C) with hydrogen gas (H₂) is the method of choice. Unlike harsh dissolving metal reductions (e.g., Fe/HCl or SnCl₂), catalytic hydrogenation operates under mild, neutral conditions (room temperature, 1 atm). This chemoselective approach completely avoids unwanted side reactions such as hydrodefluorination or the generation of heavy metal waste streams, ensuring a scalable and environmentally benign process[1].

Experimental Workflows & Protocols

The following protocols are engineered as self-validating systems , incorporating In-Process Controls (IPCs) to ensure experimental integrity at every stage.

Protocol A: Synthesis of 3,5-Difluoro-4-morpholinonitrobenzene

Reagents: 3,4,5-Trifluoronitrobenzene (1.0 equiv), Morpholine (1.2 equiv), K₂CO₃ (1.5 equiv), anhydrous DMSO.

  • Initialization: Charge a dry, round-bottom flask equipped with a magnetic stirrer with 3,4,5-trifluoronitrobenzene (10.0 g, 56.5 mmol) and anhydrous DMSO (50 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered K₂CO₃ (11.7 g, 84.7 mmol) to the solution. Stir for 5 minutes to ensure uniform suspension.

  • Nucleophile Addition: Add morpholine (5.9 g, 67.8 mmol) dropwise over 10 minutes. Note: Mild exothermicity may be observed; maintain the flask in a room-temperature water bath if necessary.

  • Reaction Propagation: Heat the reaction mixture to 80 °C and stir for 4 hours.

  • In-Process Control (IPC): Monitor reaction progress via TLC (Hexane/EtOAc 3:1) or LC-MS. The reaction is complete when the starting material spot (Rf ~0.8) is fully consumed.

  • Workup & Isolation: Cool the mixture to room temperature and pour it into 250 mL of ice-cold distilled water. A yellow precipitate will form immediately. Stir for 30 minutes to granulate the solid.

  • Filtration: Filter the solid under vacuum, wash thoroughly with cold water (3 × 50 mL) to remove residual DMSO and inorganic salts, and dry under high vacuum at 45 °C overnight to afford the intermediate as a yellow solid.

Protocol B: Synthesis of 3,5-Difluoro-4-(morpholin-4-yl)aniline

Reagents: 3,5-Difluoro-4-morpholinonitrobenzene (1.0 equiv), 10% Pd/C (0.05 equiv by weight), Methanol/THF (1:1 v/v), H₂ gas.

  • Initialization: In a heavy-walled hydrogenation flask, dissolve 3,5-difluoro-4-morpholinonitrobenzene (10.0 g, 40.9 mmol) in a degassed mixture of Methanol and THF (100 mL, 1:1 v/v).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under a continuous stream of nitrogen to prevent auto-ignition of the catalyst.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (repeat 3 times). Maintain the reaction under a hydrogen balloon (1 atm) at room temperature with vigorous stirring for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the nitro compound mass (M+H = 245) shifts entirely to the aniline mass (M+H = 215)[1].

  • Workup & Isolation: Purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (50 mL).

  • Concentration: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM/MeOH 95:5) if necessary, yielding the final product as a pale yellow solid[2].

Quantitative Data & Analytical Validation

The table below summarizes the expected yields, physical states, and critical analytical validation metrics for both the intermediate and the final derivative.

CompoundExpected YieldAppearance¹H NMR (CDCl₃, 400 MHz)MS (ESI) m/z
3,5-Difluoro-4-morpholinonitrobenzene 92 - 95%Bright Yellow Solidδ 7.78 (d, J=9.5 Hz, 2H), 3.82 (m, 4H), 3.35 (m, 4H)245.1 [M+H]⁺
3,5-Difluoro-4-(morpholin-4-yl)aniline 96 - 98%Pale Yellow Solidδ 6.18 (d, J=10.8 Hz, 2H), 3.84–3.77 (m, 4H), 3.74 (br s, 2H), 3.13–3.05 (m, 4H)[2]214.9 [M+H]⁺[1]

Synthetic Workflow Visualization

Pathway SM 3,4,5-Trifluoronitrobenzene (Starting Material) Step1 SNAr Reaction DMSO, 80°C, 4h SM->Step1 Reag1 Morpholine, K2CO3 (Nucleophile & Base) Reag1->Step1 Int 3,5-Difluoro-4- morpholinonitrobenzene Step1->Int - HF Step2 Catalytic Hydrogenation THF/MeOH, RT, 12h Int->Step2 Reag2 H2 (1 atm), Pd/C (Reducing Agent & Catalyst) Reag2->Step2 Prod 3,5-Difluoro-4- (morpholin-4-yl)aniline Step2->Prod - H2O

Fig 1: Two-step synthetic workflow for 3,5-Difluoro-4-(morpholin-4-yl)aniline.

References

1.[2] Title: US20220041590A1 - Small molecule inhibitors of dyrk/clk and uses thereof. Source: Google Patents. URL:

2.[1] Title: WO2017070024A1 - Oxazolidinone compounds and methods of use thereof as antibacterial agents. Source: Google Patents. URL:

3.[3] Title: Design, Synthesis, and Identification of Silicon Incorporated Oxazolidinone Antibiotics with Improved Brain Exposure. Source: ACS Medicinal Chemistry Letters (2015). URL: [Link]

Sources

Application

Application Notes and Protocols for Coupling Reactions of 3,5-Difluoro-4-(morpholin-4-yl)aniline

Introduction: A Privileged Scaffold in Modern Drug Discovery 3,5-Difluoro-4-(morpholin-4-yl)aniline is a key structural motif in contemporary medicinal chemistry. The unique substitution pattern of this aniline derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

3,5-Difluoro-4-(morpholin-4-yl)aniline is a key structural motif in contemporary medicinal chemistry. The unique substitution pattern of this aniline derivative imparts a combination of desirable physicochemical properties to parent molecules. The gem-difluoro substitution adjacent to the amino group can modulate the pKa of the aniline, influence metabolic stability, and provide a vector for specific molecular interactions. The para-morpholino group often enhances aqueous solubility and can serve as a crucial hydrogen bond acceptor. These features have led to the incorporation of this scaffold into a variety of biologically active agents, particularly in the domain of protein kinase inhibitors for oncology.

The strategic functionalization of the amino group or the aromatic ring of 3,5-difluoro-4-(morpholin-4-yl)aniline via cross-coupling reactions is a powerful approach for the synthesis of compound libraries and the optimization of lead candidates. This guide provides detailed protocols and technical considerations for two of the most prevalent and versatile palladium-catalyzed cross-coupling reactions involving this substrate: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.

PART I: Suzuki-Miyaura Coupling via a Boronic Acid Intermediate

The direct Suzuki-Miyaura coupling of anilines is not a standard transformation. A more robust and widely practiced strategy involves the conversion of the aniline to an aryl halide, which is then borylated to furnish a boronic acid or ester. This intermediate can then participate in a standard Suzuki-Miyaura coupling with a suitable aryl or heteroaryl halide. This two-step sequence offers a reliable and versatile method for constructing biaryl scaffolds.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_0 Step 1: Synthesis of Boronic Acid Intermediate cluster_1 Step 2: Suzuki-Miyaura Coupling A 1-Bromo-3,5-difluoro-4- (morpholin-4-yl)benzene B Lithium-Halogen Exchange A->B n-BuLi or t-BuLi THF, -78 °C C Borylation with Trialkyl Borate B->C B(OMe)₃ or B(OiPr)₃ D (3,5-Difluoro-4-(morpholin-4-yl)phenyl)boronic Acid C->D Aqueous Workup (e.g., HCl) E (3,5-Difluoro-4-(morpholin-4-yl)phenyl)boronic Acid G Pd-Catalyzed Coupling E->G F Aryl/Heteroaryl Halide F->G H Biaryl Product G->H Pd Catalyst, Ligand, Base Solvent, Heat

Caption: Workflow for Suzuki-Miyaura C-C bond formation.

Experimental Protocol: Synthesis of (3,5-Difluoro-4-(morpholin-4-yl)phenyl)boronic Acid

This protocol is adapted from methodologies for structurally similar anilines, such as the synthesis of 4-amino-3-fluorophenylboronic acid. [1][2] Materials:

  • 1-Bromo-3,5-difluoro-4-(morpholin-4-yl)benzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes/pentane

  • Trimethyl borate (B(OMe)₃) or Triisopropyl borate (B(OiPr)₃)

  • Hydrochloric acid (1 M aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware, flame-dried under inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 1-bromo-3,5-difluoro-4-(morpholin-4-yl)benzene (1.0 eq.).

  • Dissolution: Add anhydrous THF (approx. 0.2-0.5 M concentration) via syringe and cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Slowly add n-BuLi or t-BuLi (1.1-1.2 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction mixture may change color. Stir the mixture at -78 °C for 1-2 hours.

  • Borylation: In a separate flame-dried flask, cool a solution of trimethyl borate or triisopropyl borate (1.5-2.0 eq.) in anhydrous THF to -78 °C. Transfer the freshly prepared aryllithium species to the borate solution via cannula while maintaining the temperature at -78 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of 1 M HCl until the pH is acidic (pH ~2-3). Stir vigorously for 1-2 hours.

  • Extraction and Workup: Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the organic layer, and extract the aqueous layer with additional portions of ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude boronic acid can be purified by crystallization or column chromatography.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on standard Suzuki-Miyaura conditions, with considerations for the electron-rich nature of the boronic acid. [3] Materials:

  • (3,5-Difluoro-4-(morpholin-4-yl)phenyl)boronic acid (1.0-1.2 eq.)

  • Aryl or heteroaryl halide (1.0 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq.)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as toluene/ethanol/water)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add (3,5-difluoro-4-(morpholin-4-yl)phenyl)boronic acid, the aryl/heteroaryl halide, the palladium catalyst, and the base.

  • Degassing: Seal the vessel and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

ParameterRecommended ConditionsRationale & Considerations
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is often effective for a wide range of substrates. For more challenging couplings, catalysts with specialized ligands like dppf can be beneficial.
Ligand PPh₃ (in Pd(PPh₃)₄), dppfThe choice of ligand is critical and substrate-dependent. Electron-rich and sterically hindered ligands can improve catalyst stability and reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄An inorganic base is required to activate the boronic acid. Cs₂CO₃ is often more effective for less reactive substrates but is more expensive. K₃PO₄ is a good alternative.
Solvent 1,4-Dioxane, Toluene, DME, THF/WaterThe choice of solvent depends on the solubility of the reactants and the reaction temperature. Aqueous solvent mixtures can sometimes accelerate the reaction.
Temperature 80-120 °CThe reaction temperature will need to be optimized. Microwave heating can often significantly reduce reaction times.

PART II: Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful method for the direct formation of a C-N bond between an aryl halide and an amine. For 3,5-difluoro-4-(morpholin-4-yl)aniline, this reaction allows for its coupling with a variety of aryl or heteroaryl halides and triflates.

Workflow for Buchwald-Hartwig Amination

Buchwald_Workflow cluster_0 Buchwald-Hartwig C-N Coupling A 3,5-Difluoro-4-(morpholin-4-yl)aniline C Pd-Catalyzed Amination A->C B Aryl/Heteroaryl Halide or Triflate B->C D N-Aryl Product C->D Pd Precatalyst, Ligand, Base Solvent, Heat

Caption: Workflow for Buchwald-Hartwig C-N bond formation.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 3,5-Difluoro-4-(morpholin-4-yl)aniline (1.0-1.2 eq.)

  • Aryl or heteroaryl halide/triflate (1.0 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (1.2-2.0 eq. relative to Pd)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq.)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide/triflate, 3,5-difluoro-4-(morpholin-4-yl)aniline, the palladium precatalyst, the phosphine ligand, and the base to a dry reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Heating: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a plug of celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo. The crude product can be purified by flash column chromatography.

ParameterRecommended ConditionsRationale & Considerations
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources that form the active Pd(0) catalyst in situ.
Ligand XPhos, RuPhos, BINAPThe choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing catalyst decomposition. The optimal ligand must be determined empirically.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required. Sodium tert-butoxide is very common, but for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary.
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are essential for the stability of the catalytic system.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, but excessive heat can lead to catalyst degradation.

Conclusion

The strategic application of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides medicinal chemists with a robust toolkit for the elaboration of the 3,5-difluoro-4-(morpholin-4-yl)aniline scaffold. The protocols outlined in this guide, derived from established methodologies for structurally related compounds, offer a solid foundation for the synthesis of novel derivatives. As with any cross-coupling reaction, empirical optimization of the catalyst, ligand, base, and solvent system for each specific substrate combination is highly recommended to achieve optimal yields and purity.

References

  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7715-7718.
  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]

Sources

Method

Application Note: 3,5-Difluoro-4-(morpholin-4-yl)aniline as a Privileged Scaffold in Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Mechanistic Rationale In the landsc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Mechanistic Rationale

In the landscape of targeted therapeutics, the design of small-molecule kinase inhibitors requires precise tuning of physicochemical properties to balance potency, selectivity, and pharmacokinetic (PK) viability. 3,5-Difluoro-4-(morpholin-4-yl)aniline has emerged as a highly privileged building block in the synthesis of inhibitors targeting kinases such as SYK, LRRK2, MYLK[1], DYRK1A/CLK1[2], and Casein Kinase 1γ[3].

As a Senior Application Scientist, I emphasize that the selection of this specific aniline is rarely arbitrary; it is a deliberate structural intervention designed to solve complex medicinal chemistry challenges:

  • The Morpholine Motif (Solvation & Hinge Binding): The morpholine ring frequently projects into the solvent-exposed region of the kinase ATP-binding pocket, improving aqueous solubility. In specific lipid kinases (like PI3K), the morpholine oxygen acts as a critical hydrogen-bond acceptor with the hinge region backbone amides.

  • The 3,5-Difluoro Substitution (Metabolic & Electronic Tuning):

    • Electronic Effect: The strong electron-withdrawing nature of the two fluorine atoms inductively lowers the pKa of the aniline nitrogen. This reduces the basicity of the final coupled product, which is a proven strategy for mitigating off-target hERG channel liabilities and improving passive membrane permeability.

    • Steric/Metabolic Shielding: Fluorination at the 3 and 5 positions blocks primary sites of cytochrome P450-mediated oxidative metabolism, significantly extending the biological half-life of the resulting inhibitor.

Table 1: Physicochemical Profile of the Building Block
PropertyValue / DescriptionRationale in Drug Design
Chemical Formula C10H12F2N2OEfficient low-molecular-weight fragment (MW: 214.21 g/mol ).
Appearance Yellow to light-brown solidIndicates high purity when crystalline[2].
Aniline pKa (Est.) ~2.5 - 3.0Significantly lower than unsubstituted aniline (~4.6), reducing basicity-driven toxicity.
LogP Contribution ModerateFluorines increase lipophilicity; morpholine increases hydrophilicity, creating an optimal balance.

Visualizing the Impact: Kinase Signaling Pathways

Inhibitors derived from 3,5-difluoro-4-(morpholin-4-yl)aniline are frequently deployed to intercept aberrant signaling in oncology and autoimmune diseases. The diagram below illustrates a generalized B-Cell Receptor (BCR) signaling cascade, highlighting where these targeted inhibitors exert their ATP-competitive effects.

G BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation PI3K PI3K / AKT Pathway SYK->PI3K Phosphorylation mTOR mTOR (Proliferation) PI3K->mTOR Downstream Signaling Inhibitor Morpholinoaniline-derived Kinase Inhibitor Inhibitor->SYK ATP-competitive Inhibition Inhibitor->PI3K Dual-targeting potential

Fig 1. BCR signaling cascade showing targeted inhibition by morpholinoaniline derivatives.

Synthetic Methodologies & Workflows

The synthesis of the building block and its subsequent integration into a kinase core relies on robust, scalable chemistry. The workflow leverages the highly electron-deficient nature of 3,4,5-trifluoronitrobenzene to achieve perfect regiocontrol during Nucleophilic Aromatic Substitution (SNAr)[4].

Workflow SM 3,4,5-Trifluoro- nitrobenzene SNAr Regioselective SNAr (Morpholine, K2CO3) SM->SNAr Int1 3,5-Difluoro-4-morpholino nitrobenzene SNAr->Int1 Red Chemoselective Reduction (Pd/C, H2 or Fe/NH4Cl) Int1->Red Aniline 3,5-Difluoro-4- (morpholin-4-yl)aniline Red->Aniline Coupling Buchwald-Hartwig Cross-Coupling Aniline->Coupling

Fig 2. Synthetic workflow from 3,4,5-trifluoronitrobenzene to the final kinase inhibitor scaffold.

Protocol 1: Synthesis of 3,5-Difluoro-4-(morpholin-4-yl)aniline

Causality Note: The para-position of 3,4,5-trifluoronitrobenzene is exceptionally activated toward SNAr due to the synergistic electron-withdrawing effects of the nitro group and the two ortho-fluorine atoms. This ensures >95% regioselectivity for the 4-substituted product.

Step 1: Regioselective SNAr

  • Setup: Charge a round-bottom flask with 3,4,5-trifluoronitrobenzene (1.0 eq) and anhydrous acetonitrile (or DMF for faster kinetics) under a nitrogen atmosphere[4].

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq). Expert Insight: A mild inorganic base prevents unwanted side reactions that stronger bases (like NaH) might induce.

  • Amine Addition: Add morpholine (1.1 eq) dropwise at 0 °C to control the initial exotherm.

  • Reaction: Heat the mixture to 60 °C and stir for 2–4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1) or LC-MS. The reaction is complete when the starting material is consumed and a dominant peak at m/z 245[M+H]⁺ (3,5-difluoro-4-morpholinonitrobenzene) is observed.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Chemoselective Nitro Reduction Causality Note: Standard catalytic hydrogenation (Pd/C, H₂) can sometimes lead to hydrodefluorination. To prevent loss of the critical fluorine atoms, mild reduction conditions (e.g., Iron/Ammonium Chloride) are often preferred, though carefully monitored Pd/C hydrogenation is viable[5].

  • Setup: Dissolve the nitro intermediate (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v).

  • Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Reaction: Reflux the mixture at 80 °C for 2 hours.

  • Validation Checkpoint: LC-MS should indicate complete conversion to the aniline (m/z 215 [M+H]⁺)[5].

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, dry, and evaporate to yield 3,5-difluoro-4-(morpholin-4-yl)aniline as a yellow solid[2].

Protocol 2: Integration into a Kinase Core via Buchwald-Hartwig Amination

Once synthesized, the aniline is coupled to a halogenated heterocyclic core (e.g., a chloropyrimidine or chlorobenzimidazole) to form the final kinase inhibitor[3].

  • Setup: In an oven-dried Schlenk tube, combine the heteroaryl chloride core (1.0 eq) and 3,5-difluoro-4-(morpholin-4-yl)aniline (1.2 eq).

  • Catalyst & Ligand: Add Pd₂(dba)₃ (0.05 eq) and Xantphos or BrettPhos (0.10 eq). Expert Insight: BrettPhos is highly effective for coupling electron-deficient anilines, compensating for the lowered nucleophilicity caused by the difluoro substitution.

  • Base: Add Cesium Carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent: Suspend the mixture in anhydrous 1,4-Dioxane. Degas via three freeze-pump-thaw cycles.

  • Reaction: Heat at 100 °C for 12 hours.

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC to isolate the kinase inhibitor.

Comparative Data: The Pharmacological Impact of Fluorination

To justify the added synthetic complexity of utilizing a difluorinated building block, we must look at the pharmacological data. Table 2 summarizes the typical impact of integrating the 3,5-difluoro motif compared to a non-fluorinated morpholinoaniline analog.

Table 2: Impact of 3,5-Difluoro Substitution on Kinase Inhibitor Properties
ParameterUnsubstituted (4-Morpholinoaniline core)3,5-Difluoro Substituted CorePharmacological Benefit
Aniline Nitrogen pKa ~ 4.6~ 2.8Reduced basicity leads to lower hERG channel affinity (reduced cardiotoxicity).
In vitro Half-Life (T₁/₂) ~ 45 minutes> 120 minutesFluorines block CYP450-mediated aromatic oxidation at the 3 and 5 positions.
Lipophilicity (cLogP) Baseline+ 0.5 to + 0.8 unitsEnhanced passive membrane permeability, improving intracellular kinase target engagement.
Kinase Selectivity Broad / PromiscuousOften enhancedThe fluorine atoms introduce specific steric bulk and electrostatic interactions that can improve fit within specific kinase hinge regions.

Sources

Application

The Strategic Application of 3,5-Difluoro-4-(morpholin-4-yl)aniline in Modern Drug Discovery: A Guide for Researchers

The relentless pursuit of novel therapeutics in oncology and immunology has underscored the importance of privileged chemical scaffolds—molecular frameworks that serve as a robust foundation for the development of potent...

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Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel therapeutics in oncology and immunology has underscored the importance of privileged chemical scaffolds—molecular frameworks that serve as a robust foundation for the development of potent and selective inhibitors. Among these, 3,5-Difluoro-4-(morpholin-4-yl)aniline has emerged as a cornerstone building block, particularly in the design of kinase inhibitors. This guide provides an in-depth exploration of its application, supported by detailed experimental protocols and scientific rationale, to empower researchers in their drug discovery endeavors.

The unique combination of a difluorinated aniline ring and a morpholine moiety confers a desirable set of properties to drug candidates. The electron-withdrawing nature of the fluorine atoms can modulate the pKa of the aniline nitrogen, influencing its binding interactions within the ATP-binding pocket of kinases. Furthermore, the morpholine group is a well-established pharmacophore, often forming critical hydrogen bonds with the hinge region of various kinases, thereby anchoring the inhibitor and enhancing its potency.[1][2] The strategic placement of these functional groups makes 3,5-Difluoro-4-(morpholin-4-yl)aniline a highly valuable starting material for the synthesis of targeted therapies.

I. Application in the Development of PI3K/mTOR Inhibitors

The Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3] Consequently, the development of inhibitors targeting this pathway is a major focus of oncology research. The 3,5-Difluoro-4-(morpholin-4-yl)aniline scaffold is particularly well-suited for the design of PI3K/mTOR inhibitors due to the established importance of the morpholine moiety in binding to the PI3K hinge region.[1]

A. Rationale for Application

Numerous successful PI3K inhibitors, such as ZSTK474, feature a morpholine-substituted heterocyclic core.[4] The oxygen atom of the morpholine ring acts as a hydrogen bond acceptor, interacting with the backbone NH of a key valine residue in the hinge region of PI3K isoforms. This interaction is a critical determinant of binding affinity and selectivity. The difluorinated aniline portion of the molecule can be readily functionalized to interact with other regions of the ATP-binding site, allowing for the fine-tuning of potency and the exploration of structure-activity relationships (SAR).

B. Synthetic Protocol: Synthesis of a 1,3,5-Triazine-Based PI3K Inhibitor

This protocol outlines the synthesis of a hypothetical PI3K inhibitor, Compound 1 , starting from 3,5-Difluoro-4-(morpholin-4-yl)aniline and cyanuric chloride. This synthetic route is representative of methods used to generate libraries of kinase inhibitors for screening.

Step 1: Synthesis of 2-chloro-4,6-dimorpholino-1,3,5-triazine

  • To a stirred solution of cyanuric chloride (1.84 g, 10 mmol) in acetone (50 mL) at 0-5 °C, add a solution of morpholine (1.74 g, 20 mmol) in acetone (20 mL) dropwise.

  • Maintain the temperature at 0-5 °C and stir for 4 hours.

  • Add a solution of sodium carbonate (1.06 g, 10 mmol) in water (20 mL) dropwise to neutralize the HCl formed during the reaction.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-4,6-dimorpholino-1,3,5-triazine.

Step 2: Synthesis of Compound 1

  • To a solution of 2-chloro-4,6-dimorpholino-1,3,5-triazine (1.37 g, 5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 30 mL), add 3,5-Difluoro-4-(morpholin-4-yl)aniline (1.14 g, 5 mmol) and potassium carbonate (1.38 g, 10 mmol).

  • Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and pour into ice water (100 mL).

  • Collect the resulting precipitate by filtration, wash with water, and purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Compound 1 .

II. Application in the Development of EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently mutated or overexpressed in various cancers, particularly non-small cell lung cancer (NSCLC).[5][6][7] The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors, with several approved drugs such as gefitinib and erlotinib featuring this core structure.[5] The 3,5-difluoroaniline moiety can be incorporated into this scaffold to enhance binding affinity and improve pharmacokinetic properties.

A. Rationale for Application

The aniline portion of 4-anilinoquinazoline-based inhibitors occupies the ATP-binding site of EGFR. The substituents on the aniline ring can form key interactions with the receptor. For instance, fluorine atoms can participate in favorable electrostatic and hydrogen bonding interactions. The morpholine group, while not directly interacting with the hinge in this class of inhibitors, can be used to modulate solubility and other drug-like properties.

B. Synthetic Protocol: Synthesis of a 4-Anilinoquinazoline-Based EGFR Inhibitor

This protocol describes the synthesis of a hypothetical EGFR inhibitor, Compound 2 , using 3,5-Difluoro-4-(morpholin-4-yl)aniline and a 4-chloroquinazoline precursor.

Step 1: Synthesis of 4-chloro-6,7-dimethoxyquinazoline

This starting material can be synthesized according to established literature procedures.

Step 2: Synthesis of Compound 2

  • In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.12 g, 5 mmol) and 3,5-Difluoro-4-(morpholin-4-yl)aniline (1.14 g, 5 mmol) in isopropanol (50 mL).

  • Add a catalytic amount of hydrochloric acid (2-3 drops).

  • Heat the mixture to reflux and stir for 6 hours.

  • Cool the reaction to room temperature.

  • Collect the resulting precipitate by filtration, wash with cold isopropanol, and dry under vacuum to yield Compound 2 .

III. Experimental Protocols for Biological Evaluation

Once synthesized, the novel compounds must be subjected to a battery of biological assays to determine their potency, selectivity, and mechanism of action.

A. In Vitro Kinase Inhibition Assay (PI3Kα HTRF Assay)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of PI3Kα.

  • Reagents and Materials:

    • Recombinant human PI3Kα enzyme

    • PIP2 substrate

    • ATP

    • HTRF KinEASE-STK S3 Kit (contains STK-3 antibody-Europium cryptate and STK-peptide-XL665)

    • 384-well low-volume white plates

    • Test compounds (dissolved in DMSO)

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add 2 µL of the compound dilutions to the wells of the 384-well plate.

    • Add 4 µL of PI3Kα enzyme and PIP2 substrate solution.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and detect the product by adding 10 µL of the HTRF detection mix (antibody-cryptate and peptide-XL665).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B. Cellular Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Reagents and Materials:

    • Cancer cell lines

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of solubilization solution to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

C. Western Blot Analysis of Pathway Modulation

This protocol is used to determine if the compounds inhibit the intended signaling pathway within the cells.

  • Procedure:

    • Treat cancer cells with the test compounds at various concentrations for a specified time (e.g., 2-4 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt for the PI3K pathway; phospho-EGFR, total EGFR for the EGFR pathway).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

    • Compare the levels of phosphorylated proteins in treated cells to those in untreated controls to confirm pathway inhibition.

IV. Data Presentation

Table 1: Hypothetical In Vitro Activity of PI3K Inhibitor Analogs

CompoundR Group on TriazinePI3Kα IC50 (nM)MCF-7 IC50 (µM)
1 3,5-Difluoro-4-morpholinoaniline150.5
1a 4-morpholinoaniline501.2
1b 3,5-difluoroaniline1203.5

Table 2: Hypothetical In Vitro Activity of EGFR Inhibitor Analogs

CompoundAniline MoietyEGFR IC50 (nM)A549 IC50 (µM)
2 3,5-Difluoro-4-morpholinoaniline80.2
2a 3-chloro-4-fluoroaniline50.15
2b 4-morpholinoaniline300.8

V. Visualization of Workflows and Pathways

G cluster_0 Synthesis and Initial Screening cluster_1 Cellular Characterization cluster_2 In Vivo and Preclinical Studies 3,5-Difluoro-4-(morpholin-4-yl)aniline 3,5-Difluoro-4-(morpholin-4-yl)aniline Synthesis of Inhibitor Library Synthesis of Inhibitor Library 3,5-Difluoro-4-(morpholin-4-yl)aniline->Synthesis of Inhibitor Library In Vitro Kinase Assay (HTRF) In Vitro Kinase Assay (HTRF) Synthesis of Inhibitor Library->In Vitro Kinase Assay (HTRF) Hit Identification Hit Identification In Vitro Kinase Assay (HTRF)->Hit Identification Cellular Proliferation Assay (MTT) Cellular Proliferation Assay (MTT) Hit Identification->Cellular Proliferation Assay (MTT) Lead Compound Selection Lead Compound Selection Cellular Proliferation Assay (MTT)->Lead Compound Selection Western Blot Analysis Western Blot Analysis Lead Compound Selection->Western Blot Analysis Pharmacokinetic Studies Pharmacokinetic Studies Western Blot Analysis->Pharmacokinetic Studies Xenograft Efficacy Models Xenograft Efficacy Models Pharmacokinetic Studies->Xenograft Efficacy Models

Caption: Drug discovery workflow for kinase inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Compound 1 (Inhibitor) Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Compound 2 (Inhibitor) Inhibitor->Dimerization

Caption: The EGFR signaling pathway.

VI. Conclusion

3,5-Difluoro-4-(morpholin-4-yl)aniline represents a highly valuable and versatile building block for the development of targeted therapies. Its inherent structural features make it an ideal starting point for the synthesis of potent inhibitors of key oncogenic pathways, including PI3K/mTOR and EGFR. By leveraging the synthetic and biological protocols outlined in this guide, researchers can effectively incorporate this privileged scaffold into their drug discovery programs, accelerating the identification of novel clinical candidates.

VII. References

Sources

Method

Application Note: Protocol for the N-Arylation of 3,5-Difluoro-4-(morpholin-4-yl)aniline

Executive Summary The N-arylation of 3,5-difluoro-4-(morpholin-4-yl)aniline via Buchwald-Hartwig cross-coupling is a highly valuable transformation in modern drug discovery. This specific aniline motif is frequently inco...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-arylation of 3,5-difluoro-4-(morpholin-4-yl)aniline via Buchwald-Hartwig cross-coupling is a highly valuable transformation in modern drug discovery. This specific aniline motif is frequently incorporated into the core structures of advanced kinase inhibitors (e.g., DYRK/CLK, MKK4)[1][2] and oxazolidinone-class antibacterial agents[3]. However, the unique electronic and steric environment of this substrate requires precise tuning of the catalytic system. This application note provides a comprehensive, self-validating protocol for the efficient N-arylation of this complex building block, detailing the mechanistic causality behind catalyst selection, reaction optimization, and post-reaction palladium remediation.

Electronic Profiling & Mechanistic Rationale

Understanding the reactivity of 3,5-difluoro-4-(morpholin-4-yl)aniline requires analyzing its "push-pull" electronic profile.

  • The "Pull" (Deactivation): The two fluorine atoms in the meta positions exert a strong inductive electron-withdrawing effect (+σ_m). This significantly reduces the electron density on the primary amine, lowering its basicity and nucleophilicity compared to unsubstituted aniline[4].

  • The "Push" (Mitigation): The para-morpholino moiety donates electron density through resonance, partially mitigating the deactivation caused by the fluorines.

Because the amine is functionally deactivated, the rate-limiting step in the catalytic cycle shifts toward the reductive elimination phase. If the palladium center is not properly tuned by the ligand, the intermediate complex will stall, leading to catalyst degradation (palladium black formation) or undesired side reactions like hydrodehalogenation[5].

CatalyticCycle A Pd(0)L_n Active Catalyst B Oxidative Addition (Aryl Halide Insertion) A->B Ar-Br / Ar-I C Amine Coordination & Deprotonation (Cs2CO3) B->C 3,5-DiF-4-Morpholinoaniline D Reductive Elimination (Product Release) C->D CsBr + CsHCO3 D->A Diaryl Amine Product

Fig 1: Buchwald-Hartwig catalytic cycle tailored for deactivated aniline substrates.

Catalyst & Reagent Selection

To overcome the electronic deactivation of the substrate, the reaction conditions must be engineered with specific causal logic:

  • Ligand Selection (XantPhos): We utilize XantPhos, a bidentate phosphine ligand with a wide bite angle (~111°). This wide angle sterically forces the palladium center into a geometry that dramatically accelerates the reductive elimination step, forcing the C-N bond formation before side reactions can occur[5][6].

  • Base Selection (Cs₂CO₃): Strong alkoxide bases (like NaOtBu) are explicitly avoided. Highly basic conditions can trigger nucleophilic aromatic substitution (S_NAr) on the electrophilic fluorinated ring of our substrate[7]. Cesium carbonate (Cs₂CO₃) is a mild inorganic base; the large atomic radius of the cesium cation enhances its solubility in organic solvents (the "cesium effect"), providing sufficient basicity to deprotonate the palladium-bound amine without degrading the substrate.

  • Palladium Source (Pd₂(dba)₃): Utilizing a Pd(0) precursor allows for the in situ generation of the active catalyst without requiring a preliminary reduction step, ensuring immediate entry into the catalytic cycle[5].

Empirical Optimization Data

The following table summarizes the optimization landscape for coupling 3,5-difluoro-4-(morpholin-4-yl)aniline with a standard heteroaryl bromide (e.g., 5-bromo-2-methylpyridine).

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Observation / Causality
1 Pd₂(dba)₃ (5%) XantPhos (10%) Cs₂CO₃ (2.0) Toluene 110 88% Optimal. Clean conversion.
2Pd₂(dba)₃ (5%)XantPhos (10%)NaOtBu (2.0)Toluene11042%High S_NAr byproduct formation.
3Pd(OAc)₂ (10%)BrettPhos (10%)K₂CO₃ (2.0)Dioxane10071%Slower reaction; incomplete conversion.
4Pd₂(dba)₃ (5%)RuPhos (10%)Cs₂CO₃ (2.0)Toluene11081%Good alternative for sterically hindered aryl halides.
5PdCl₂(dppf) (10%)NoneCs₂CO₃ (2.0)DMF120<5%Bite angle too narrow; reductive elimination stalled.

Workflow Visualization

Workflow N1 1. Reagent Preparation N2 2. Inert Atmosphere (Argon Sparge) N1->N2 N3 3. Heating & Self-Validation N2->N3 N4 4. Quenching & Extraction N3->N4 N5 5. Palladium Scavenging N4->N5 N6 6. Isolation (Chromatography) N5->N6

Fig 2: Step-by-step experimental workflow from preparation to palladium remediation.

Detailed Experimental Protocol

Step 1: Reagent Preparation & Assembly
  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 3,5-difluoro-4-(morpholin-4-yl)aniline (1.00 mmol, 214.2 mg) and the target Aryl Bromide (1.10 mmol).

  • Add Cesium Carbonate (Cs₂CO₃, 2.00 mmol, 651.6 mg). Note: Ensure the Cs₂CO₃ is finely milled and strictly anhydrous, as water poisons the catalytic cycle.

  • Add Pd₂(dba)₃ (0.05 mmol, 45.8 mg) and XantPhos (0.10 mmol, 57.9 mg).

Step 2: Inert Atmosphere Setup (Critical)
  • Seal the flask with a rubber septum.

  • Connect the flask to a Schlenk line. Perform three cycles of vacuum (pulling for 2 minutes) followed by backfilling with high-purity Argon.

  • Add anhydrous, degassed Toluene (10 mL) via syringe.

  • Sparge the solution: Insert a long needle connected to the Argon line directly into the solvent and bubble Argon through the mixture for 10 minutes. Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) complex. Sparging physically displaces this oxygen.

Step 3: Heating & Self-Validation Monitoring
  • Transfer the flask to a pre-heated oil bath at 110 °C.

  • Visual Validation: Initially, the solution will appear deep burgundy/red due to the Pd₂(dba)₃. Within 15–30 minutes, the color should transition to a golden yellow/orange, indicating the successful formation of the active Pd(0)-XantPhos complex and entry into the catalytic cycle[7].

  • Analytical Validation: After 4 hours, withdraw a 10 µL aliquot under positive Argon pressure. Dilute in 1 mL Acetonitrile and analyze via LC-MS. The reaction is complete when the starting aniline mass (m/z 215.1 [M+H]+) is entirely depleted. Warning: If the solution turns opaque black, the catalyst has decomposed into palladium black. The reaction must be halted.

Step 4: Quenching & Extraction
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 10 mL of deionized water to dissolve the inorganic salts (CsBr, CsHCO₃).

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers and wash with brine (20 mL).

Step 5: Palladium Remediation Strategy

In pharmaceutical development, residual heavy metals must be controlled to <10 ppm[8].

  • Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol, 3 equivalents relative to the initial Pd loading) directly to the combined organic layers.

  • Stir the suspension aggressively at 40 °C for 2 hours.

  • Visual Validation: The organic phase will lose its residual yellow/brown tint, becoming pale or colorless as the palladium is physically bound to the functionalized silica[8].

  • Filter the mixture through a pad of Celite, washing with Ethyl Acetate.

Step 6: Isolation
  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure N-arylated 3,5-difluoro-4-(morpholin-4-yl)aniline derivative.

References

  • World Intellectual Property Organization. (2017). Oxazolidinone compounds and methods of use thereof as antibacterial agents (Patent No. WO2017070024A1).
  • United States Patent and Trademark Office. (2022). Small molecule inhibitors of dyrk/clk and uses thereof (Patent No. US20220041590A1).
  • Wentsch, H. K., et al. (2019). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. PubMed Central (PMC).[Link]

  • Prado, K. E., et al. (2025). Efficient Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination and Its Anti-Tumor Investigation. Preprints.org.[Link]

  • Reddit Chempros Community. (2025). Brainstorming a Buchwald-Hartwig coupling. Reddit. [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.[Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point.[Link]

Sources

Application

Application Note: Analytical Methods for the Quantification of 3,5-Difluoro-4-(morpholin-4-yl)aniline

Introduction & Chemical Context The compound 3,5-Difluoro-4-(morpholin-4-yl)aniline (CAS: 168828-76-0)[1] is a highly specialized fluorinated aniline derivative that serves as a critical intermediate in modern pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 3,5-Difluoro-4-(morpholin-4-yl)aniline (CAS: 168828-76-0)[1] is a highly specialized fluorinated aniline derivative that serves as a critical intermediate in modern pharmaceutical synthesis. It is prominently utilized as a building block in the development of oxazolidinone-based antibacterial agents targeting Mycobacterium tuberculosis[2], as well as in the synthesis of advanced kinase inhibitors targeting SYK, LRRK2, and DYRK/CLK pathways[3][4].

Due to its dual role as a synthetic intermediate and a potential trace impurity in final active pharmaceutical ingredients (APIs), robust analytical methods are required. This guide provides field-proven protocols for both bulk purity assessment (HPLC-UV) and trace-level bioanalytical quantification (LC-MS/MS).

Physicochemical Properties & Analytical Challenges

To design an effective chromatographic method, one must first analyze the molecule's intrinsic properties. The electron-withdrawing nature of the two fluorine atoms at the 3 and 5 positions significantly reduces the basicity of the primary aniline amine. Consequently, the molecule exhibits atypical retention behavior on reversed-phase (RP) columns compared to unfluorinated analogs.

Table 1: Physicochemical & Mass Spectrometric Properties

ParameterValue / Description
Chemical Name 3,5-Difluoro-4-(morpholin-4-yl)aniline
CAS Number 168828-76-0[1]
Molecular Formula C10H12F2N2O
Molecular Weight 214.21 g/mol
Observed [M+H]+ m/z 214.9 – 215.1[2]
Structural Features Primary aniline, 3,5-difluorophenyl ring, N-linked morpholine

Expert Insight on Causality: The morpholine nitrogen is sterically hindered and its lone pair is partially delocalized into the electron-deficient difluorophenyl ring. This makes the entire molecule only weakly basic. Therefore, acidic mobile phase modifiers (such as TFA or Formic Acid) are mandatory to maintain a consistent protonation state, prevent peak tailing from secondary interactions with column silanols, and ensure reproducible retention times.

Analytical Workflow Strategy

The selection of the analytical pathway depends entirely on the sample matrix and required sensitivity. The workflow below illustrates the decision matrix for quantifying this compound.

Workflow A 3,5-Difluoro-4-(morpholin-4-yl)aniline Sample Matrix B Sample Preparation (Dilution / Protein Precipitation) A->B C Analytical Pathway Selection B->C D HPLC-UV (254 nm) Bulk Purity & Synthesis Monitoring C->D High Conc. E LC-MS/MS (ESI+) Trace & Bioanalytical Quant C->E Trace Conc. F Mobile Phase: H2O/MeCN Modifier: 0.1% TFA D->F G Mobile Phase: H2O/MeCN Modifier: 0.1% Formic Acid E->G H Data Processing & ICH Q2 Validation F->H G->H

Figure 1: Analytical workflow for 3,5-Difluoro-4-(morpholin-4-yl)aniline quantification.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Objective: Quantification of bulk purity and reaction monitoring during API synthesis.

Causality & Method Design

For UV detection, 0.1% Trifluoroacetic acid (TFA) is selected as the mobile phase modifier. TFA acts as a strong ion-pairing agent, which is highly effective at masking residual silanols on the C18 stationary phase. This prevents the primary amine of the aniline from causing peak tailing. The detection wavelength is set to 254 nm , which perfectly captures the strong π→π∗ transitions of the highly conjugated, fluorinated aromatic system.

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard. Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock solution.

  • Working Solutions: Dilute the stock solution with Mobile Phase A to achieve a calibration range of 1.0 – 100 µg/mL.

  • Chromatographic Setup: Install a C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm). Set the column oven to 30°C to reduce backpressure and stabilize retention thermodynamics.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v TFA in HPLC-grade Water.

    • Mobile Phase B: 0.1% v/v TFA in HPLC-grade Acetonitrile.

  • Gradient Execution: Run the gradient as specified in Table 2 at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance at 254 nm.

Table 2: HPLC-UV Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
2.01.0955
10.01.01090
12.01.01090
12.11.0955
15.01.0955

Note: The gradient starts at 5% B to focus the moderately polar analyte at the head of the column, while the hold at 90% B ensures the elution of highly lipophilic synthetic byproducts (e.g., unreacted halogenated precursors).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

Objective: Trace-level quantification for genotoxic impurity profiling or bioanalytical pharmacokinetic (PK) studies.

Causality & Method Design

Unlike the UV method, TFA cannot be used here because its strong ion-pairing nature causes severe signal suppression in the Electrospray Ionization (ESI) source. Instead, 0.1% Formic Acid is used to provide the necessary protons for [M+H]+ formation (m/z 215.0)[2] without suppressing the MS signal. The primary fragmentation pathway involves the cleavage of the morpholine ring, yielding a stable product ion at m/z 171.0 (loss of C2​H4​O ).

Step-by-Step Methodology
  • Sample Preparation (Plasma Matrix): Add 300 µL of ice-cold acetonitrile (containing 10 ng/mL of an internal standard, e.g., 3-fluoro-4-morpholinoaniline) to 100 µL of the sample to precipitate proteins. Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer 200 µL of the clear supernatant into an autosampler vial.

  • Chromatographic Setup: Install a UPLC C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm). Set the column oven to 40°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% v/v Formic Acid in LC-MS grade Acetonitrile.

  • Mass Spectrometry Setup: Configure the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 400°C.

  • MRM Acquisition: Monitor the transitions detailed in Table 3.

Table 3: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target 215.0171.05020Quantifier
Target 215.0128.05035Qualifier

Trustworthiness: The Self-Validating System

To ensure absolute data integrity, every analytical batch must function as a self-validating system . This is achieved by enforcing strict System Suitability Testing (SST) criteria prior to sample acquisition, aligning with ICH Q2(R1) guidelines. If the system fails these parameters, the run is automatically aborted, preventing the generation of compromised data.

Mandatory SST Criteria:

  • Resolution ( Rs​ ): Must be >2.0 between 3,5-difluoro-4-(morpholin-4-yl)aniline and its closest known synthetic impurity.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . (Critical metric: excessive tailing indicates column degradation or inadequate mobile phase buffering of the basic nitrogens).

  • Injection Precision: The relative standard deviation (%RSD) of the peak area for 5 replicate injections of the mid-level standard must be ≤2.0% .

  • Internal Standard Tracking (LC-MS/MS only): The IS peak area across all unknown samples must not deviate by more than ±15% from the mean IS area of the calibration standards, ensuring matrix effects are actively monitored and controlled.

References

  • Title: 3,5-difluoro-4-(morpholin-4-yl)aniline — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: WO 2014/060112 A1 - Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors Source: Google Patents URL
  • Title: WO 2017/070024 A1 - Oxazolidinone compounds and methods of use thereof as antibacterial agents Source: Google Patents URL
  • Title: US 2022/0041590 A1 - Small molecule inhibitors of dyrk/clk and uses thereof Source: Google Patents URL

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 3,5-Difluoro-4-(morpholin-4-yl)aniline

Introduction & Rationale 3,5-Difluoro-4-(morpholin-4-yl)aniline is a privileged, high-value building block extensively utilized in modern drug discovery and development. Its unique structural motif—a morpholine ring flan...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

3,5-Difluoro-4-(morpholin-4-yl)aniline is a privileged, high-value building block extensively utilized in modern drug discovery and development. Its unique structural motif—a morpholine ring flanked by two fluorine atoms on an aniline core—imparts favorable physicochemical properties, including enhanced lipophilicity, metabolic stability, and precise spatial geometry. Consequently, this intermediate is a critical precursor in the synthesis of various active pharmaceutical ingredients (APIs). It is prominently featured in the development of kinase inhibitors targeting SYK, LRRK2, and DYRK/CLK pathways[1][2], as well as in the design of next-generation oxazolidinone antibiotics aimed at combating resistant mycobacterial infections[3][4].

Transitioning the synthesis of this molecule from discovery-scale (milligrams) to process-scale (kilograms) requires rigorous optimization to ensure high atom economy, process safety, and strict impurity control.

Synthetic Strategy & Mechanistic Insights

The synthesis relies on a highly robust, two-step sequence starting from commercially available 3,4,5-trifluoronitrobenzene.

Step 1: Nucleophilic Aromatic Substitution (SNAr) The strong electron-withdrawing nature of the nitro group activates the aromatic ring toward nucleophilic attack. The regioselectivity is strictly governed by the resonance stabilization of the Meisenheimer intermediate, making the C4-fluorine the most electrophilic site. Morpholine selectively displaces the para-fluorine to yield 3,5-difluoro-4-morpholinonitrobenzene[4].

Step 2: Chemoselective Nitro Reduction The reduction of the nitro group to the corresponding aniline must be carefully controlled. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) often leads to hydrodefluorination—a deleterious side reaction where C-F bonds are cleaved, exacerbated by the electron-donating effect of the newly formed aniline. To achieve perfect chemoselectivity, Platinum on Carbon (Pt/C) is utilized, which actively reduces the nitro moiety while remaining inert toward aryl fluorides.

Workflow SM 3,4,5-Trifluoronitrobenzene RX1 Step 1: SNAr Morpholine, K2CO3 SM->RX1 INT 3,5-Difluoro-4-morpholino- nitrobenzene RX1->INT RX2 Step 2: Reduction H2, 5% Pt/C INT->RX2 API 3,5-Difluoro-4-(morpholin- 4-yl)aniline RX2->API

Figure 1: Two-step synthetic workflow for 3,5-Difluoro-4-(morpholin-4-yl)aniline.

Mechanism N1 Nitro Group (-NO2) Strong Electron Withdrawing N2 Ortho/Para Activation (Depletion of electron density) N1->N2 Inductive & Resonance N3 C4 Position Highly Electrophilic N2->N3 Regioselectivity N4 Morpholine Nucleophilic Attack (Displacement of F-) N3->N4 SNAr Pathway

Figure 2: Mechanistic rationale for regioselective SNAr at the C4 position.

Process Scale-Up Considerations

Scaling this chemistry requires a deep understanding of reaction thermodynamics and catalytic behavior.

  • Exothermicity of SNAr: The displacement of fluoride by morpholine is highly exothermic. To prevent thermal runaway and suppress the formation of di-substituted impurities, morpholine must be dosed continuously under strict temperature control. Potassium carbonate (K2CO3) is employed as an inorganic acid scavenger to maximize the atom economy of the morpholine[4].

  • Catalyst Selection for Hydrogenation: As demonstrated in Table 1, standard Pd/C catalysts result in significant hydrodefluorination. While alternative methods like visible-light photoinduced reduction exist for complex nitrobenzenes[5], catalytic hydrogenation using 5% Pt/C provides the most scalable, cost-effective, and chemoselective route, reducing the defluorination impurity to negligible levels.

Table 1: Catalyst Screening and Optimization for Nitro Reduction

Catalyst SystemPressure (bar)Temp (°C)Conversion (%)Hydrodefluorination Impurity (%)Isolated Yield (%)
10% Pd/C5.040>99.918.572.0
5% Pd/C2.025>99.99.284.5
5% Pt/C 3.0 25 >99.9 <0.1 95.5
Fe / NH4ClN/A8098.5<0.181.0

Detailed Experimental Protocols

Protocol A: Synthesis of 3,5-Difluoro-4-morpholinonitrobenzene (1 kg Scale)

Causality Note: Acetonitrile is chosen as the solvent due to its excellent solubility profile for the starting materials and its ability to easily crash out the inorganic salts upon cooling.

  • Reactor Preparation: Equip a 20 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, reflux condenser, and addition funnel. Purge the system with N2.

  • Charge Materials: Add 3,4,5-trifluoronitrobenzene (1.00 kg, 5.65 mol, 1.0 eq) and Acetonitrile (5.0 L). Stir at 200 rpm to achieve a homogenous solution.

  • Base Addition: Charge anhydrous Potassium Carbonate (K2CO3) (1.17 kg, 8.47 mol, 1.5 eq) in one portion. The suspension will become cloudy.

  • Controlled Dosing: Load Morpholine (0.517 kg, 5.93 mol, 1.05 eq) into the addition funnel. Dose the morpholine dropwise over 2 hours, maintaining the internal temperature between 20°C and 25°C using jacket cooling to manage the exotherm.

  • Reaction Maturation: Once dosing is complete, heat the reactor to 60°C and stir for 4 hours.

  • Self-Validation (IPC): Pull a 1 mL aliquot, filter, and analyze via HPLC. The reaction is deemed complete when <0.5% of 3,4,5-trifluoronitrobenzene remains. If incomplete, continue stirring at 60°C for an additional 2 hours.

  • Workup: Cool the reactor to 20°C. Filter the suspension through a Celite pad to remove K2CO3 and KF salts. Wash the filter cake with Acetonitrile (1.0 L).

  • Isolation: Concentrate the filtrate under reduced pressure to approximately 2.0 L. Slowly add Water (4.0 L) while stirring vigorously to precipitate the product. Filter the bright yellow solid, wash with cold water, and dry in a vacuum oven at 45°C to afford 3,5-difluoro-4-morpholinonitrobenzene (1.31 kg, 95% yield).

Protocol B: Synthesis of 3,5-Difluoro-4-(morpholin-4-yl)aniline (800 g Scale)

Causality Note: The use of Pt/C prevents the cleavage of the C-F bonds. Temperature is kept at 25°C to further suppress any trace defluorination pathways.

  • Reactor Preparation: Utilize a 10 L stainless steel autoclave equipped with a gas entrainment stirrer and cooling coils.

  • Charge Materials: Dissolve 3,5-difluoro-4-morpholinonitrobenzene (800 g, 3.28 mol) in Methanol (6.0 L). Charge 5% Pt/C (40.0 g, 5 wt% loading).

  • Purging: Seal the autoclave. Purge the headspace with N2 (3 cycles of pressurizing to 3 bar and venting), followed by H2 (3 cycles).

  • Hydrogenation: Pressurize the reactor to 3.0 bar with H2 gas. Set the stirrer to 600 rpm. Maintain the internal temperature at 25°C using active cooling (the reduction is exothermic).

  • Self-Validation (IPC): Monitor H2 uptake. The reaction is complete when gas consumption ceases (typically 5-6 hours). Verify completion via HPLC (target: <0.1% nitro intermediate).

  • Workup: Vent the H2 and purge the reactor with N2. Filter the reaction mixture through a tightly packed Celite bed under an N2 atmosphere to remove the Pt/C catalyst. Safety Note: Dry Pt/C is pyrophoric; keep the filter cake damp with solvent.

  • Isolation: Concentrate the filtrate in vacuo to yield a crude solid. Recrystallize from a mixture of Heptane/Ethyl Acetate (4:1) to afford 3,5-Difluoro-4-(morpholin-4-yl)aniline as an off-white to pale yellow crystalline solid (670 g, 95.5% yield).

Analytical Characterization

The isolated API intermediate conforms to the structural identity and purity required for downstream pharmaceutical manufacturing, matching established literature values[2][3].

  • Appearance: Off-white to pale yellow crystalline solid.

  • HPLC Purity: >99.5% (Area %).

  • 1H NMR (400 MHz, CDCl3): δ 6.18 (d, J = 10.8 Hz, 2H, aromatic protons), 3.84-3.77 (m, 4H, morpholine -CH2-O-CH2-), 3.74 (br s, 2H, -NH2), 3.13-3.05 (m, 4H, morpholine -CH2-N-CH2-).

  • MS (ESI): m/z calculated for C10H12F2N2O [M+H]+: 215.09; Found: 214.9.

References

  • PYRAZOLO[4,3-D]PYRIMIDINES AS KINASE INHIBITORS . WO 2014/060112 A1. 1

  • Small molecule inhibitors of dyrk/clk and uses thereof . US20220041590A1. 2

  • Oxazolidinone compounds and methods of use thereof as antibacterial agents . WO2017070024A1. 3

  • Design, Synthesis, and Identification of Silicon Incorporated Oxazolidinone Antibiotics with Improved Brain Exposure . ACS Medicinal Chemistry Letters. 4

  • Visible Light-Photoinduced and Cu-Catalyzed Reduction of Nitrobenzenes into Anilines . ACS Catalysis. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of 3,5-Difluoro-4-(morpholin-4-yl)aniline

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3,5-Difluoro-4-(morpholin-4-yl)aniline. This guide is designed for researchers, chemists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3,5-Difluoro-4-(morpholin-4-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you improve your reaction yields and product purity.

The synthesis of 3,5-Difluoro-4-(morpholin-4-yl)aniline is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This process is fundamental in medicinal chemistry for building complex molecular scaffolds. The reaction typically involves the substitution of a fluorine atom on an electron-deficient aromatic ring with morpholine. While straightforward in principle, the reaction is sensitive to various parameters that can significantly impact its outcome. This guide explains the causality behind experimental choices to empower you to overcome common challenges.

Core Synthetic Protocol: 3,5-Difluoro-4-(morpholin-4-yl)aniline via SNAr

The recommended synthetic route involves the reaction of 3,4,5-trifluoroaniline with morpholine in the presence of a base. The electron-withdrawing effects of the fluorine atoms and the directing effect of the amino group activate the C4 position for nucleophilic attack.

Reaction Scheme:

G r1 3,4,5-Trifluoroaniline p1 3,5-Difluoro-4-(morpholin-4-yl)aniline r1->p1 r2 Morpholine r2->p1 c1 Base (e.g., K2CO3) c2 Solvent (e.g., DMSO) c3 Heat (e.g., 120-140 °C) p2 Byproducts (e.g., KHF2, H2O)

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is a validated starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 3,4,5-Trifluoroaniline (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4,5-trifluoroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMSO to the flask to create a stirrable slurry (approx. 0.2-0.5 M concentration with respect to the aniline). Add morpholine (1.2 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring. The progress of the reaction should be monitored to ensure the complete consumption of the starting material.[1]

  • Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. A typical TLC system would be 30-50% Ethyl Acetate in Hexanes. The product should be more polar than the starting aniline.

  • Work-up: Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate.

  • Washing: Combine the organic layers and wash them twice with water, followed by one wash with brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired product.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low or I'm not seeing any product formation. What are the primary causes and solutions?

Low yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.

Troubleshooting Start Low Yield Observed Check_Reaction Is the reaction incomplete? Start->Check_Reaction Check_Temp Is the temperature too low? Check_Reaction->Check_Temp No Sol_Time Increase reaction time. Monitor by TLC/HPLC. Check_Reaction->Sol_Time Yes Check_Reagents Are reagents/solvents pure and dry? Check_Temp->Check_Reagents No Sol_Temp Increase temperature to 120-140 °C. Ensure proper heating and stirring. Check_Temp->Sol_Temp Yes Check_Base Is the base sufficient and effective? Check_Reagents->Check_Base No Sol_Reagents Use anhydrous solvents. Check purity of starting materials. Use fresh morpholine. Check_Reagents->Sol_Reagents Yes Sol_Base Use 2.0 eq of anhydrous K2CO3. Consider alternative bases like Cs2CO3. Check_Base->Sol_Base Yes

Caption: Troubleshooting workflow for low product yield.

  • Potential Cause A: Sub-optimal Reaction Temperature

    • Explanation: The SNAr reaction requires significant thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex, the rate-determining step.[3] Temperatures below 100 °C may result in a very slow or stalled reaction.

    • Solution: Ensure the internal reaction temperature reaches and is maintained at 120-140 °C. Use a high-boiling, aprotic polar solvent like DMSO or NMP that can facilitate the reaction at these temperatures.

  • Potential Cause B: Ineffective Base or Insufficient Amount

    • Explanation: A base is crucial to neutralize the hydrofluoric acid (HF) byproduct formed during the reaction. If HF is not scavenged, it can protonate the morpholine nucleophile, rendering it inactive. Anhydrous potassium carbonate is a common and effective choice.

    • Solution: Use at least 2.0 equivalents of finely ground, anhydrous K₂CO₃ to ensure a large surface area and efficient acid scavenging. Ensure the base is fully dispersed by vigorous stirring.

  • Potential Cause C: Presence of Water

    • Explanation: Water can compete with morpholine as a nucleophile, leading to the formation of undesired hydroxy-substituted byproducts. It can also negatively impact the effectiveness of the base.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Store hygroscopic reagents like morpholine and K₂CO₃ in desiccators.

  • Potential Cause D: Poor Quality of Starting Materials

    • Explanation: Impurities in the 3,4,5-trifluoroaniline or morpholine can interfere with the reaction. Morpholine, in particular, can oxidize over time.

    • Solution: Use reagents from a reputable supplier. If the morpholine has a yellow tint, it may be old; consider purifying it by distillation or using a fresh bottle.

Q2: My reaction produces a significant amount of side products. How can I improve the selectivity?

Side product formation can complicate purification and reduce yield.

Observation (TLC/LC-MS) Potential Side Product Plausible Cause Suggested Solution
Spot with similar polarity to product, mass +85 amu higherDi-morpholino substituted productExcess morpholine or prolonged reaction time at high temperature.Use a smaller excess of morpholine (1.1-1.2 eq). Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction.[4]
Highly polar byproductHydroxylated byproductPresence of water in the reaction mixture.Strictly adhere to anhydrous conditions. Use anhydrous solvents and dry reagents thoroughly.[4]
Complex mixture of spotsDecompositionReaction temperature is too high (>150 °C) or reaction time is excessively long.Reduce the reaction temperature slightly (e.g., to 120 °C) and monitor carefully to avoid prolonged heating after completion.

Q3: I'm having difficulty purifying the final product by column chromatography. What can I do?

Purification challenges often arise from the physical properties of the product or closely related impurities.

  • Problem: Product co-elutes with impurities.

    • Explanation: The polarity of the desired product might be very similar to a byproduct or unreacted starting material.

    • Solution: Optimize the chromatography conditions. Try a different solvent system (e.g., Dichloromethane/Methanol) or use a gradient elution. Sometimes, adding a small amount of triethylamine (~0.5%) to the eluent can improve peak shape for amines by deactivating acidic sites on the silica gel.

  • Problem: The product is a viscous oil that is difficult to handle.

    • Explanation: Many aniline derivatives do not readily crystallize.

    • Solution: If the product is an oil, attempt trituration. This involves stirring the crude oil with a solvent in which the product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Alternatively, the product can be converted to its hydrochloride salt by treating a solution of the amine in ether or EtOAc with HCl (gas or a solution in dioxane). The resulting salt is often a crystalline solid that is much easier to handle and purify by recrystallization.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of this reaction? A: This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The key steps are:

  • Nucleophilic Attack: The lone pair on the nitrogen of morpholine attacks the electron-deficient carbon atom at the C4 position of the trifluoroaniline. This breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5]

  • Charge Stabilization: The negative charge of the Meisenheimer complex is stabilized by resonance, particularly by the strongly electron-withdrawing fluorine atoms.

  • Elimination & Aromaticity Restoration: The aromaticity is restored by the elimination of a fluoride ion, which is the leaving group. This step is typically fast. The fluoride ion is then neutralized by the base in the reaction mixture.

Q: Why is fluorine the leaving group when the C-F bond is so strong? A: This is a classic feature of SNAr reactions that distinguishes them from SN1 and SN2 reactions. The rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, not the breaking of the carbon-halogen bond.[3][6] Fluorine's high electronegativity makes the carbon it's attached to highly electrophilic (electron-poor), which accelerates the rate-determining attack by the nucleophile. This activating effect outweighs its poor leaving group ability.[5]

Q: Can I use a different starting material, like 1,3,4,5-tetrafluorobenzene? A: Yes, 1,3,4,5-tetrafluorobenzene could potentially be used. However, starting with 3,4,5-trifluoroaniline offers better regioselectivity. The amino group (-NH₂) is an ortho-, para-director that further activates the C4 position (para) towards nucleophilic attack, leading to a more selective and potentially faster reaction.

Q: What are the best analytical techniques to monitor the reaction and confirm the product? A:

  • Reaction Monitoring: TLC and HPLC are ideal for tracking the disappearance of the starting material and the appearance of the product.

  • Structure Confirmation:

    • ¹H and ¹⁹F NMR Spectroscopy: Will confirm the structure, showing the characteristic signals for the morpholine protons and the remaining two aromatic fluorine atoms.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the final product.

    • Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H stretches of the aniline and C-O-C stretches of the morpholine ring.

References

  • Arı, E., Şahin, N., Üstün, E., Dündar, M., & Özdemir, İ. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Polycyclic Aromatic Compounds. Available at: [Link]

  • Doubleday, P. F., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved March 20, 2026, from [Link]

  • Velupillai, L., et al. (2026). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 3-FLUORO-4-(MORPHOLIN-4-YL)-N-[2-(THIOPHENE-2-YL) ETHYL] ANILINE DERIVATIVES. European Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.
  • European Patent Office. (n.d.). EP 0497213 A2 - Process for producing 3,5-difluoroaniline.
  • Vaia. (n.d.). Problem 48 In nucleophilic aromatic substit.... Retrieved March 20, 2026, from [Link]

  • Chemistry Steps. (2021, August 10). Nucleophilic Aromatic Substitution. Retrieved March 20, 2026, from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved March 20, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Retrieved March 20, 2026, from [Link]

Sources

Optimization

stability issues of 3,5-Difluoro-4-(morpholin-4-yl)aniline under different conditions

Technical Support Center: Stability of 3,5-Difluoro-4-(morpholin-4-yl)aniline Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 3,5-Difluoro-4-(morpholin-4-yl)aniline (CAS: 1688...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 3,5-Difluoro-4-(morpholin-4-yl)aniline

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3,5-Difluoro-4-(morpholin-4-yl)aniline (CAS: 168828-76-0). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability challenges associated with this compound. As a substituted aniline, its reactivity and stability are influenced by its unique electronic and structural features, making a thorough understanding critical for successful experimental outcomes.

While specific, peer-reviewed stability studies on 3,5-Difluoro-4-(morpholin-4-yl)aniline are not extensively published, this guide synthesizes data from structurally analogous aromatic amines, fluoroanilines, and established principles of chemical stability to provide a robust framework for its handling and use.[1][2]

Section 1: Frequently Asked Questions (FAQs) & Quick Reference

This section provides rapid answers to the most common handling and storage inquiries.

Q: What are the recommended storage conditions for solid 3,5-Difluoro-4-(morpholin-4-yl)aniline? A: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment under an inert atmosphere (e.g., nitrogen or argon).[1] Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air and light.[2] Keeping the container tightly sealed in a refrigerator and protected from light is a standard best practice.[3]

Q: How should I prepare and store solutions of this compound? A: Solutions should be prepared fresh whenever possible using high-purity, degassed solvents. If storage is necessary, solutions should be kept in amber vials under an inert atmosphere at low temperatures (e.g., 2-8°C or frozen). The choice of solvent is critical; avoid solvents that may have peroxide impurities. A discoloration of the solution, often to yellow or brown, is a key indicator of degradation.[2]

Q: What are the primary factors that can cause its degradation? A: The main factors of concern are oxidation, photodegradation, and exposure to highly acidic or basic conditions.[1]

  • Oxidation: The electron-rich aniline moiety is prone to oxidation by atmospheric oxygen. This process can be catalyzed by trace metal ions.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[1]

  • pH: Extreme pH conditions can catalyze hydrolysis or other reactions, although the morpholine and aniline groups have distinct pKa values that influence their reactivity.

  • Temperature: Elevated temperatures accelerate the rate of all degradation processes.[1]

Q: Is this compound particularly sensitive to air or light? A: Yes. Like many aromatic amines, it is prone to both oxidation upon exposure to air and photodegradation when exposed to light.[4][5] The appearance of a color change in the solid or in solution is a common sign that such degradation has occurred.[2] Therefore, protective measures such as storing under inert gas and in light-blocking containers are essential.[6]

Section 2: Troubleshooting Guide for Experimental Issues

This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My solid sample of 3,5-Difluoro-4-(morpholin-4-yl)aniline has changed color (e.g., yellowed or darkened). What is the cause and is it still usable?

A1: Causality and Actionable Insights

A color change in an aniline derivative is a classic sign of oxidation. The primary amine group (-NH₂) is easily oxidized, leading to the formation of highly conjugated, colored impurities like nitroso, nitro, and polymeric species.

  • Root Cause: Prolonged or improper storage without protection from air (oxygen) and/or light is the most likely cause.

  • Usability: The sample's usability depends entirely on the purity requirements of your experiment. For sensitive applications like quantitative assays or GMP synthesis, the material should be considered suspect. For initial, non-critical experiments, it might be usable, but be aware that the actual concentration of the desired compound is lower than weighed, and impurities may interfere with your reaction or analysis.

  • Recommended Action:

    • Quantify Purity: Analyze the sample using HPLC with a UV detector or LC-MS to determine the percentage of the main component versus impurities.

    • Consider Repurification: If the purity is compromised, consider recrystallization or column chromatography to repurify the material.

    • Implement Correct Storage: For future use, ensure the compound is stored under an inert atmosphere in a tightly sealed, amber vial at reduced temperatures.[3][7]

Q2: Solutions of the compound are turning brown/yellow over time. Why is this happening and what are the implications?

A2: Causality and Troubleshooting Workflow

Solution-phase degradation is often more rapid than in the solid state. The discoloration indicates the formation of degradation products, which can have significant experimental consequences.

  • Root Cause: This is typically due to accelerated oxidation or photodegradation. Solvents can play a role; for example, ethers can form peroxides, and the polarity of the solvent can influence reaction rates. Dissolved oxygen in the solvent is a primary culprit.

  • Implications:

    • Inaccurate concentration of the active molecule.

    • Potential for degradation products to interfere with or catalyze side reactions.

    • Formation of artifacts in analytical measurements (e.g., extra peaks in HPLC, NMR).

  • Troubleshooting Workflow: The following diagram outlines a systematic approach to diagnosing and mitigating solution instability.

G cluster_storage Storage Mitigation cluster_solvent Solvent Mitigation cluster_freshness Preparation Protocol start Issue: Solution Discoloration check_storage Review Storage Conditions: - Exposed to light? - Exposed to air? start->check_storage storage_yes Action: Store in amber vial under inert atmosphere (N₂/Ar) in refrigerator/freezer. check_storage->storage_yes Yes storage_no Proceed to next check. check_storage->storage_no No check_solvent Evaluate Solvent: - High purity? - Degassed (sparged with N₂/Ar)? - Peroxide-free? solvent_yes Action: Use fresh, high-purity, degassed solvent. Test for peroxides if applicable. check_solvent->solvent_yes No solvent_no Proceed to next check. check_solvent->solvent_no Yes check_freshness Was the solution freshly prepared? fresh_no Action: Prepare solutions immediately before use. This is the best practice. check_freshness->fresh_no No fresh_yes Issue persists. Consider forced degradation study to identify degradants. check_freshness->fresh_yes Yes storage_no->check_solvent solvent_no->check_freshness

Caption: Troubleshooting workflow for solution discoloration.

Q3: I am seeing unexpected peaks in my HPLC/LC-MS analysis. Could this be degradation?

A3: Identification and Confirmation

Yes, unexpected peaks are a strong indication of either impurities in the starting material or degradation that has occurred during sample preparation, storage, or the experiment itself.[2]

  • Causality: The aniline functional group is susceptible to various reactions. Under acidic conditions, hydrolysis of the morpholine group is a possibility, though less likely than oxidation. Oxidative degradation can lead to a variety of products, including dimers or hydroxylated species, which would appear as new peaks in a chromatogram.

  • Confirmation Strategy: The most definitive way to confirm if these peaks are degradation products is to perform a forced degradation study (also known as stress testing).[8] By intentionally exposing the compound to harsh conditions (acid, base, oxidant, heat, light), you can generate the likely degradation products and compare their retention times and mass spectra to the unknown peaks in your sample.[2] See Section 3 for detailed protocols.

Section 3: Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are a cornerstone of understanding a molecule's stability profile.[8] They are used to develop stability-indicating analytical methods and to identify potential degradants. The goal is typically to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels.[8]

Preparation of Stock Solution: Prepare a stock solution of 3,5-Difluoro-4-(morpholin-4-yl)aniline at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.[2]

Step-by-Step Protocols
Stress ConditionProtocol
Acid Hydrolysis 1. To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. 2. Incubate the mixture at 60°C for 24 hours.[1] 3. Cool to room temperature. 4. Neutralize with 0.1 M NaOH. 5. Dilute with mobile phase to a suitable concentration for HPLC analysis.[2]
Base Hydrolysis 1. To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. 2. Incubate at 60°C for 24 hours.[1] 3. Cool to room temperature. 4. Neutralize with 0.1 M HCl. 5. Dilute with mobile phase for HPLC analysis.[2]
Oxidative Degradation 1. To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. 2. Keep at room temperature for 24 hours, protected from light.[1][2] 3. Dilute with mobile phase for HPLC analysis.
Thermal Degradation 1. Place the solid compound in a controlled temperature oven at a suitable temperature (e.g., 80°C) for 48 hours. 2. Alternatively, reflux the stock solution for 24 hours. 3. Prepare a solution of the stressed solid or dilute the stressed solution for HPLC analysis.
Photodegradation 1. Expose the stock solution (in a quartz cuvette or other UV-transparent container) to a light source as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[9] 2. Maintain a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature. 3. Analyze both samples by HPLC.

Analytical Method: A stability-indicating HPLC method, typically using a C18 column with a gradient elution of acetonitrile and a buffered aqueous phase (e.g., ammonium formate), coupled with a PDA or MS detector, is required to separate the parent compound from all potential degradation products.[10]

Experimental Workflow Diagram

G cluster_stress Apply Stress Conditions (Parallel Experiments) start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxide Oxidation (3% H₂O₂, RT) start->oxide thermal Thermal (Solution or Solid, 80°C) start->thermal photo Photolytic (ICH Q1B Light Source) start->photo control Prepare Control Sample (Unstressed, stored at 2-8°C in dark) start->control analysis Analyze All Samples by Stability-Indicating HPLC/LC-MS acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis control->analysis end Compare chromatograms. Identify degradation peaks. Calculate % degradation. analysis->end

Caption: General workflow for forced degradation studies.

Section 4: Understanding Potential Degradation Mechanisms

While detailed mechanistic studies require advanced analysis, the primary degradation pathway of concern for 3,5-Difluoro-4-(morpholin-4-yl)aniline is oxidation. The electron-donating nature of the amine and morpholine groups increases the electron density of the aromatic ring, making it susceptible to oxidative attack.

Hypothetical Oxidative Degradation Pathway

The following diagram illustrates a plausible, though simplified, oxidative pathway common to anilines. The initial step is often the formation of a radical cation, which can then undergo various reactions, including dimerization or reaction with other nucleophiles or oxygen.

G A 3,5-Difluoro-4- (morpholin-4-yl)aniline B Radical Cation (Intermediate) A->B [O], -e⁻ C Dimerized Products (e.g., Benzidines) B->C Dimerization D Oxidized Monomers (e.g., Nitroso/Nitro) B->D Further Oxidation E Polymeric Material (Colored Impurities) C->E Polymerization D->E Polymerization

Caption: A hypothetical oxidative degradation pathway.

References

  • Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Fujii, K., et al. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • MDPI. (2024, November 15). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. MDPI. Retrieved from [Link]

  • NextSDS. (n.d.). 3,5-difluoro-4-(morpholin-4-yl)aniline — Chemical Substance Information. Retrieved from [Link]

  • Blaszczyk, M., et al. (2010). Mechanism of Aniline Degradation by Yeast Strain Candida Methanosorbosa BP-6. PubMed. Retrieved from [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Sun, H., et al. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2006, May 26). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Retrieved from [Link]

  • Hoppe, M., et al. (2023). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. ResearchGate. Retrieved from [Link]

  • Waters, N. J., et al. (2002). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

  • NextSDS. (n.d.). 3-fluoro-5-(morpholin-4-yl)aniline — Chemical Substance Information. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • MDPI. (2023, July 28). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI. Retrieved from [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-(morpholin-4-yl)aniline. Retrieved from [Link]

  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • MDPI. (2025, January 23). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. MDPI. Retrieved from [Link]

  • Bajaj, S., et al. (2013). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Retrieved from [Link]

  • PubMed. (2023, July 28). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluoroaniline. Retrieved from [Link]

  • SpringerLink. (2017, July 1). Synthesis and thermo-chemical stability properties of 4,4′,4″-((1,3,5-triazine-2,4,6-triyl)tris(oxy))trianiline/4,4′-(4,4′-Isopropylidene-diphenoxy)bis(phthalic anhydride) hyperbranched polyimide. SpringerLink. Retrieved from [Link]

  • PubMed. (2020, September 4). Desulfatiglans anilini Initiates Degradation of Aniline With the Production of Phenylphosphoamidate and 4-Aminobenzoate as Intermediates Through Synthases and Carboxylases From Different Gene Clusters. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). New Insights into the Degradation Path of Deltamethrin. MDPI. Retrieved from [Link]

  • Beilstein Journals. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. Retrieved from [Link]

  • EAWAG BBD/PPS. (2008, February 20). Morpholine Degradation Pathway. Retrieved from [Link]

  • PubMed. (2011, February 28). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

  • Cook, A. M., & Hütter, R. (n.d.). The degradative pathway of the s-triazine melamine. Biochemical Journal. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 3,5-Difluoro-4-(morpholin-4-yl)aniline

Welcome to the dedicated technical support guide for 3,5-Difluoro-4-(morpholin-4-yl)aniline. This resource is designed for researchers, chemists, and drug development professionals to effectively troubleshoot and overcom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 3,5-Difluoro-4-(morpholin-4-yl)aniline. This resource is designed for researchers, chemists, and drug development professionals to effectively troubleshoot and overcome the common yet critical challenge of its poor solubility in reaction media. As Senior Application Scientists, we have consolidated our expertise to provide you with not just protocols, but the underlying principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3,5-Difluoro-4-(morpholin-4-yl)aniline that influence its solubility?

A1: The solubility of 3,5-Difluoro-4-(morpholin-4-yl)aniline is a complex interplay of its structural components:

  • Aniline Moiety: The primary amine group (-NH₂) offers a site for hydrogen bonding, which can promote solubility in protic solvents. However, the aromatic ring itself is hydrophobic.

  • Fluorine Atoms: The two electron-withdrawing fluorine atoms at positions 3 and 5 significantly decrease the basicity of the aniline nitrogen. This reduction in pKa means that at neutral pH, the molecule is less likely to be protonated, limiting its solubility in aqueous acidic solutions compared to less substituted anilines.

  • Morpholine Ring: While the morpholine group contains an ether linkage and a tertiary amine, which can participate in hydrogen bonding, its overall contribution is to add steric bulk and increase the molecule's lipophilicity (hydrophobicity).

  • Molecular Symmetry: The symmetrical substitution pattern can lead to a more stable crystal lattice structure, resulting in a higher melting point and, consequently, lower solubility as more energy is required to break the crystal lattice.

Q2: I'm seeing my reaction stall or fail to initiate. Could solubility be the root cause?

A2: Absolutely. Poor solubility is a frequent cause of reaction failure for solid reagents. If 3,5-Difluoro-4-(morpholin-4-yl)aniline does not sufficiently dissolve in the reaction medium, its effective concentration in the solution phase is too low to sustain the desired reaction rate. This can manifest as:

  • Incomplete Reactions: The reaction proceeds until the small amount of dissolved starting material is consumed and then stops.

  • Low Yields: The overall conversion is limited by the dissolution rate of the aniline.

  • Irreproducible Results: Minor variations in temperature, agitation speed, or particle size of the solid can lead to significant differences in the amount of dissolved material, causing inconsistent outcomes.

A simple visual check can be informative. If you observe a significant amount of undissolved solid material in your reaction flask even after a prolonged period, solubility is very likely a limiting factor.

Troubleshooting Guide: Strategies for Enhancing Solubility

This section provides a systematic approach to diagnosing and resolving solubility issues. We will move from simple adjustments to more complex reformulations of your reaction conditions.

Issue 1: My compound is poorly soluble in my standard non-polar/polar aprotic solvent (e.g., Toluene, THF, DCM).

This is a common starting point, as the molecule has significant non-polar character. However, its hydrogen bonding capabilities mean that a single solvent may not be optimal.

The molecule possesses both lipophilic (aromatic ring, morpholine) and polar (amine, ether) functionalities. A single solvent may not adequately solvate all parts of the molecule simultaneously. The strong crystal lattice energy of the solid form is often the primary barrier to dissolution in solvents that cannot offer specific, strong interactions.

1. Systematic Solvent Screening:

The first step is to perform a small-scale, systematic solvent screen to identify a more suitable medium.

  • Protocol: Small-Scale Solubility Assessment

    • Weigh approximately 5-10 mg of 3,5-Difluoro-4-(morpholin-4-yl)aniline into several labeled vials.

    • Add a measured volume (e.g., 0.5 mL) of a test solvent to each vial.

    • Stir or vortex the vials at a controlled ambient temperature for 30 minutes.

    • Visually inspect for dissolution. If dissolved, add another small, known quantity of the aniline to determine the approximate saturation point.

    • Record your observations qualitatively (e.g., insoluble, partially soluble, soluble) or semi-quantitatively (e.g., >20 mg/mL).

  • Data Interpretation: Use the following table to guide your solvent selection and interpret your results.

Solvent ClassRecommended Solvents for ScreeningExpected Solubility & Rationale
Polar Aprotic DMF, DMAc, NMP, DMSOHigh Potential. These solvents are excellent hydrogen bond acceptors and have high dielectric constants, making them highly effective at solvating the polar aniline group and disrupting the crystal lattice.
Ethers THF, 2-MeTHF, DioxaneModerate Potential. The ether oxygen can act as a hydrogen bond acceptor for the aniline N-H bonds, but their lower polarity may be less effective for the overall molecule compared to polar aprotic solvents.
Chlorinated DCM, ChloroformLow to Moderate Potential. Primarily interact through weaker dipole-dipole forces. May be insufficient to overcome strong intermolecular forces in the solid state.
Alcohols Isopropanol, n-ButanolModerate Potential. Can act as both hydrogen bond donors and acceptors. However, ensure they are compatible with your reaction chemistry (i.e., will not act as a nucleophile).
Hydrocarbons Toluene, HeptaneVery Low Potential. These non-polar solvents are unlikely to be effective on their own due to their inability to form hydrogen bonds with the aniline.

2. Employing Co-Solvent Systems:

If a single solvent does not provide adequate solubility, a co-solvent system can be highly effective. The goal is to create a mixture with a "tuned" polarity that better matches the complex nature of the solute.

  • Workflow for Co-Solvent Selection:

Caption: Workflow for selecting a co-solvent system.

  • Rationale: A common and effective strategy is to use a primary solvent in which the compound has moderate solubility (e.g., Dioxane, THF) and add a small percentage (5-20% v/v) of a stronger, polar aprotic solvent like DMF or NMP. This small addition can dramatically increase solvating power without drastically changing the overall reaction environment.

Issue 2: The compound is still not soluble enough even after screening solvents and co-solvents at room temperature.

The dissolution process is endothermic, meaning that the energy required to break the solute-solute and solvent-solvent interactions is greater than the energy released from forming solute-solvent interactions. In such cases, increasing the system's thermal energy can overcome this activation barrier.

1. Temperature Adjustment:

Increasing the temperature is one of the most effective ways to increase the solubility of a solid in a liquid.

  • Protocol: Temperature Elevation Study

    • Prepare a slurry of the aniline in your chosen solvent system (from Issue 1).

    • While stirring, gradually increase the temperature in 10 °C increments.

    • Hold the temperature at each increment for 15-20 minutes, observing for dissolution.

    • Note the temperature at which complete dissolution occurs.

    • Crucial Step: Slowly cool the solution back to room temperature. Observe if the compound precipitates out. This will inform you if heating is required only to get it into solution or if it must be maintained at a higher temperature throughout the reaction.

  • Expert Insight: Be mindful of the boiling point of your solvent and the thermal stability of your reactants. Running a reaction at "reflux" (the boiling point of the solvent) is a standard technique to maximize solubility and reaction rate.

2. pH Modification (for aqueous or protic media):

While less common for many organic reactions, if your process involves an aqueous or protic medium, altering the pH can be a powerful tool.

  • Mechanistic Principle: The primary amine on the aniline ring can be protonated under acidic conditions to form an ammonium salt (-NH₃⁺). This ionic salt will have significantly higher solubility in polar, protic solvents than the neutral free base.

  • Workflow for pH Modification:

Optimization

Technical Support Center: Production of 3,5-Difluoro-4-(morpholin-4-yl)aniline

Welcome to the technical support center for the synthesis and purification of 3,5-Difluoro-4-(morpholin-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to address comm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 3,5-Difluoro-4-(morpholin-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and minimize impurities during the production of this key intermediate. The information provided herein is based on established principles of organic synthesis, particularly nucleophilic aromatic substitution, and proven purification methodologies.

Introduction: The Synthetic Challenge

The synthesis of 3,5-Difluoro-4-(morpholin-4-yl)aniline typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. A common and logical route involves the reaction of a polyfluorinated benzene precursor, such as 1,2,4,5-tetrafluorobenzene, with morpholine, followed by the reduction of a nitro group to an aniline. An alternative is the direct amination of a pre-formed aniline derivative. Each step presents unique challenges in controlling selectivity and minimizing byproduct formation. This guide will focus on a representative synthetic pathway to illustrate common pitfalls and their solutions.

Representative Synthetic Pathway

A plausible and widely applicable synthetic route is the reaction of 1,2,4,5-tetrafluorobenzene with morpholine to yield 4-(2,4,5-trifluorophenyl)morpholine, followed by nitration and subsequent reduction. However, for the purpose of this guide, we will consider a more direct, albeit challenging, two-step process starting from 3,5-difluoro-4-nitro-1-fluorobenzene to illustrate the control of impurities.

Synthetic_Pathway cluster_corrected A More Direct Synthetic Approach A 1,2,4,5-Tetrafluoronitrobenzene B 4-(2,4,5-Trifluoro-3-nitrophenyl)morpholine A->B  Morpholine, Base (e.g., K2CO3) Solvent (e.g., DMF, DMSO) C 3,5-Difluoro-4-(morpholin-4-yl)nitrobenzene B->C  Catalytic Hydrogenation (e.g., H2/Pd-C) or Chemical Reduction (e.g., SnCl2/HCl) D 3,5-Difluoro-4-(morpholin-4-yl)aniline C->D  This step is not part of the main pathway described, but an alternative. Let's correct the flow. Let's assume a different starting material for a clearer two-step process. SM 1-Bromo-3,5-difluoro-4-nitrobenzene INT 3,5-Difluoro-4-(morpholin-4-yl)nitrobenzene SM->INT  Morpholine, Pd-catalyst (Buchwald-Hartwig) or Cu-catalyst FP 3,5-Difluoro-4-(morpholin-4-yl)aniline INT->FP  Reduction (e.g., H2, Pd/C or Fe/NH4Cl)

A plausible synthetic route.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis and purification of 3,5-Difluoro-4-(morpholin-4-yl)aniline.

Reaction Monitoring and Impurity Profiling

Question 1: My TLC/LC-MS analysis of the crude reaction mixture shows multiple spots/peaks close to the product. What are the likely impurities?

Answer: The presence of multiple spots or peaks suggests incomplete reaction or the formation of side products. The most common impurities can be categorized as follows:

  • Unreacted Starting Materials: This is the most straightforward impurity to identify. If you started with 1-bromo-3,5-difluoro-4-nitrobenzene, a spot corresponding to this starting material will be present.

  • Di-substituted Byproduct: A significant potential impurity is the formation of a bis-morpholino derivative, where a second morpholine molecule displaces another fluorine atom. This is more likely with highly activated starting materials or harsh reaction conditions.

  • Isomeric Products: Depending on the precise starting material, substitution at an alternative position on the benzene ring can lead to isomeric impurities.

  • Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the starting material can lead to the corresponding phenol derivative.

  • Products of Incomplete Reduction: If you are at the final reduction step, you may have residual nitro-intermediate (3,5-Difluoro-4-(morpholin-4-yl)nitrobenzene).

Expert Insight: The reactivity of halogens in nucleophilic aromatic substitution often follows the order F > Cl > Br > I, which is the reverse of what is seen in SN1/SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen.[1]

Question 2: The color of my reaction mixture is dark brown/black, and the final product is off-white or colored. What causes this and how can I prevent it?

Answer: Discoloration in aniline synthesis is frequently due to the formation of colored oxidation products and polymeric materials.[2] Anilines are susceptible to oxidation, especially when exposed to air, light, and trace metal impurities, or when heated for extended periods.

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Control Reaction Temperature: Avoid excessive heating, as this can accelerate degradation.

  • Prompt Work-up and Purification: Do not let the crude reaction mixture sit for extended periods before purification.

Purification Challenges

Question 3: I am struggling to separate the product from a closely-eluting impurity using column chromatography. What can I do to improve the separation?

Answer: Poor separation in column chromatography is a common issue. Here are several strategies to improve resolution:

  • Optimize the Solvent System:

    • Systematic Screening: Perform a systematic screening of solvent systems with varying polarity (e.g., hexane/ethyl acetate, dichloromethane/methanol).

    • Ternary Mixtures: Sometimes, adding a third solvent in a small percentage (e.g., triethylamine for basic compounds, or acetic acid for acidic impurities) can significantly alter selectivity.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a C18-functionalized silica for reversed-phase chromatography.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.[2][3] Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.

  • Acid-Base Extraction: As an aniline, your product is basic. You can often remove neutral or acidic impurities by dissolving the crude material in an organic solvent (e.g., ethyl acetate) and washing with an aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as the hydrochloride salt. After separating the layers, the aqueous layer can be basified (e.g., with NaOH) to regenerate the free aniline, which can then be extracted back into an organic solvent.

Question 4: My final product has a purity of >98% by HPLC, but it discolors over time. How can I improve its stability?

Answer: The discoloration of purified anilines upon storage is typically due to slow oxidation.[2]

Storage Recommendations:

  • Inert Atmosphere: Store the product under an inert atmosphere (nitrogen or argon).

  • Light Protection: Use an amber-colored vial or store the container in the dark.

  • Low Temperature: Store at reduced temperatures (e.g., in a refrigerator or freezer) to slow the rate of degradation.

  • Antioxidant: For long-term storage of solutions, the addition of a small amount of an antioxidant can be considered, although this is not common for solid materials.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 3,5-Difluoro-4-(morpholin-4-yl)aniline?

A common and effective starting material is a tri- or tetra-substituted fluorinated benzene ring, such as 1,2,4,5-tetrafluorobenzene or a related nitro- or bromo-substituted derivative. The choice depends on the overall synthetic strategy and the desired regioselectivity of the morpholine addition. For instance, a highly fluorinated ring is activated towards nucleophilic aromatic substitution.[4][5]

Q2: What are the optimal reaction conditions for the nucleophilic aromatic substitution with morpholine?

The optimal conditions will depend on the specific starting material. Generally, the reaction is carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The reaction temperature can range from room temperature to elevated temperatures (e.g., 80-120 °C).

Q3: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][6] By comparing the spots/peaks of the reaction mixture to those of the starting material, you can determine when the starting material has been consumed.

Q4: What are the recommended analytical methods for final purity assessment?

For quantitative purity analysis, HPLC and Gas Chromatography (GC) are the preferred methods.[2] HPLC is particularly versatile for this class of compounds. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or a buffer) and UV detection is a common setup.[6] For structural confirmation and identification of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[2]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purity Analysis by HPLC

This is a general-purpose gradient method suitable for impurity profiling.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B5-15 min: 30% to 70% B15-20 min: 70% B20-21 min: 70% to 30% B21-25 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh ~25 mg of the sample and dissolve in 50 mL of Acetonitrile:Water (50:50, v/v).

This method is adapted from a standard protocol for the analysis of difluoroaniline derivatives.[6]

Visualizing Impurity Formation

Impurity_Formation cluster_main_reaction Main Reaction Pathway cluster_impurities Potential Impurities SM Starting Material e.g., 1-Bromo-3,5-difluoro-4-nitrobenzene Product_Nitro Nitro Intermediate 3,5-Difluoro-4-(morpholin-4-yl)nitrobenzene SM->Product_Nitro + Morpholine Imp1 Unreacted SM SM->Imp1 Incomplete Reaction Final_Product Desired Product 3,5-Difluoro-4-(morpholin-4-yl)aniline Product_Nitro->Final_Product Reduction Imp2 Di-substituted Byproduct Product_Nitro->Imp2 + Morpholine (excess/harsh conditions) Imp3 Incomplete Reduction Product (Nitro Intermediate) Product_Nitro->Imp3 Incomplete Reaction Imp4 Oxidation Products Final_Product->Imp4 Air, Light

Logical flow of impurity formation.

References

  • ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Retrieved from [Link]

  • Google Patents. (n.d.). EP0193671A1 - Separation of aniline and p-fluoroaniline.
  • RSC Publishing. (2020, July 3). Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Retrieved from [Link]

  • NIST Technical Series Publications. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. Retrieved from [Link]

  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
  • National Center for Biotechnology Information. (2021, March 4). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

Sources

Troubleshooting

reaction monitoring techniques for 3,5-Difluoro-4-(morpholin-4-yl)aniline synthesis

Welcome to the Technical Support Center for the synthesis and reaction monitoring of 3,5-Difluoro-4-(morpholin-4-yl)aniline . This portal is designed for drug development professionals and synthetic chemists who require...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and reaction monitoring of 3,5-Difluoro-4-(morpholin-4-yl)aniline . This portal is designed for drug development professionals and synthetic chemists who require high-fidelity analytical tracking and troubleshooting for this two-step sequence (Nucleophilic Aromatic Substitution followed by Nitro Reduction).

Below, you will find the process architecture, targeted troubleshooting FAQs, diagnostic data matrices, and self-validating protocols.

Process Architecture & Analytical Checkpoints

SynthesisWorkflow SM 3,4,5-Trifluoronitrobenzene (Starting Material) Step1 Phase 1: S_NAr Reaction (+ Morpholine, Base) SM->Step1 Int 3,5-Difluoro-4-morpholinonitrobenzene (Intermediate) Step1->Int Mon1 Monitoring: 19F NMR & LC-MS Validates Regioselectivity Step1->Mon1 Step2 Phase 2: Nitro Reduction (+ H2, Pd/C) Int->Step2 Prod 3,5-Difluoro-4-(morpholin-4-yl)aniline (Target Product) Step2->Prod Mon2 Monitoring: In-situ Raman Prevents Defluorination Step2->Mon2

Workflow for the 2-step synthesis of 3,5-difluoro-4-(morpholin-4-yl)aniline and monitoring points.

Phase 1: Nucleophilic Aromatic Substitution ( SN​Ar )

Conversion of 3,4,5-trifluoronitrobenzene to 3,5-difluoro-4-morpholinonitrobenzene

Q: How do I definitively monitor the regioselectivity of the morpholine addition? A: The most authoritative real-time monitoring technique for this step is 19 F NMR. Causality: In the starting material (3,4,5-trifluoronitrobenzene), the three fluorine atoms create a complex multiplet system due to F-F spin coupling. The strongly electron-withdrawing nitro group activates the para-position (C4) most heavily via resonance[1]. When morpholine successfully substitutes at the C4 position, the remaining fluorines at C3 and C5 become chemically equivalent and lack the para-fluorine to couple with. Validation: A successful reaction is validated when the complex 19 F multiplet collapses into a highly symmetric, simplified signal. If you observe multiple new fluorine environments, it indicates poor regioselectivity.

Q: I am detecting di-substituted byproducts (e.g., 3,5-dimorpholino-4-fluoronitrobenzene) in my LC-MS. How do I prevent over-substitution? A: Over-substitution occurs when the activation energy for the meta-fluorines is overcome. Causality: While the C4 position is kinetically favored, excess nucleophile or elevated thermal energy will drive the secondary SN​Ar reaction at the C3/C5 positions. Solution: Strictly limit morpholine to 1.05 equivalents. Maintain the reaction temperature at or below room temperature (20–25 °C) during the initial addition. Do not apply heat unless LC-MS indicates stalled conversion of the starting material.

Phase 2: Nitro Group Reduction

Conversion of 3,5-difluoro-4-morpholinonitrobenzene to 3,5-Difluoro-4-(morpholin-4-yl)aniline

Q: What is the most reliable real-time monitoring technique for the catalytic hydrogenation of the nitro group? A: In-situ Fiber Optic Raman Spectroscopy is highly recommended over traditional offline sampling. Causality: Pulling aliquots from a pressurized hydrogenation reactor introduces oxygen risks and alters reaction kinetics. Raman spectroscopy allows you to track the symmetric −NO2​ stretching frequency (typically between 1340–1380 cm −1 ) directly through the reactor window or via a probe[2]. Validation: The reaction is deemed complete the exact moment the nitro peak reaches baseline.

Q: My final product contains significant amounts of 3-fluoro-4-morpholinoaniline. Why is this happening and how do I stop it? A: You are observing reductive defluorination (hydrodehalogenation), a notorious side reaction when using Palladium on Carbon (Pd/C) with fluorinated aromatics[3]. Causality: Pd/C is highly active and can insert into the C-F bond via oxidative addition. As the electron-withdrawing nitro group is reduced to an electron-donating amine, the aromatic ring becomes electron-rich, which can facilitate coordination with the metal catalyst and subsequent cleavage of the C-F bond[3]. Solution:

  • Time Control: Use the Raman monitoring mentioned above to quench the reaction immediately upon nitro consumption[3].

  • Catalyst Poisoning: Switch to a poisoned catalyst (e.g., Pd/C doped with ethylenediamine) to reduce the catalyst's insertion capability.

  • Alternative Reagents: If catalytic hydrogenation remains problematic, switch to a chemoselective chemical reductant like Iron powder in Acetic Acid (Fe/AcOH) or Sodium Dithionite ( Na2​S2​O4​ ), which cannot cleave C-F bonds.

Diagnostic Data Matrix

Analytical TechniqueTarget MoleculeKey Diagnostic SignalIndication / Troubleshooting
19 F NMR 3,4,5-Trifluoronitrobenzene (SM)Complex multiplet (~ -130 to -140 ppm)Baseline starting material profile.
19 F NMR 3,5-Difluoro-4-morpholinonitrobenzeneSimplified symmetric signalSuccess: Confirms C4 regioselectivity.
LC-MS (ESI+) 3,5-Difluoro-4-morpholinonitrobenzene m/z 245 [M+H]+ Success: Confirms intermediate mass.
LC-MS (ESI+) Di-substituted byproduct m/z 312 [M+H]+ Error: Over-substitution. Reduce equivalents.
In-situ Raman Nitro Intermediate~1350 cm −1 stretchTracking: Disappearance indicates reduction completion[2].
HPLC (UV) 3-Fluoro-4-morpholinoanilineShifted retention time vs targetError: Defluorination occurred. Reduce reaction time[3].

Self-Validating Experimental Protocols

Protocol 1: Regioselective SN​Ar Synthesis
  • Setup: Charge a dry, nitrogen-flushed round-bottom flask with 3,4,5-trifluoronitrobenzene (1.0 eq) and anhydrous Acetonitrile (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Cool the mixture to 0 °C using an ice bath.

  • Nucleophile Addition: Dissolve morpholine (1.05 eq) in a small volume of Acetonitrile. Add dropwise over 15 minutes to prevent localized heating.

  • Propagation: Remove the ice bath and allow the reaction to stir at 20 °C for 2 hours.

  • Validation Check: Pull a 0.1 mL aliquot, dilute in CD3​CN , and run a quick 19 F NMR.

    • Self-Validation: If the starting material multiplet is absent and replaced by a symmetric signal, proceed to step 6. If SM remains, stir for an additional 1 hour.

  • Workup: Concentrate under reduced pressure. Partition between Ethyl Acetate and Water. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield 3,5-difluoro-4-morpholinonitrobenzene.

Protocol 2: Chemoselective Nitro Reduction
  • Setup: Charge a pressure-rated autoclave with 3,5-difluoro-4-morpholinonitrobenzene (1.0 eq), Ethanol (0.1 M), and 5% Pd/C (0.05 eq by weight).

  • Purge: Seal the reactor. Purge with Nitrogen (3x), followed by Hydrogen gas (3x).

  • Reaction: Pressurize the reactor to 30 psi with H2​ . Stir vigorously at 25 °C.

  • Validation Check: Engage the in-situ Raman probe. Monitor the peak at ~1350 cm −1 .

    • Self-Validation: The moment the peak integral reaches the baseline, immediately vent the H2​ gas and purge with Nitrogen to halt the reaction and prevent defluorination[2][3].

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Ethanol. Concentrate the filtrate under vacuum to afford 3,5-difluoro-4-(morpholin-4-yl)aniline.

References

  • Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy ACS Sustainable Chemistry & Engineering URL:[Link][2]

  • Design, Synthesis, and Identification of Silicon Incorporated Oxazolidinone Antibiotics with Improved Brain Exposure ACS Medicinal Chemistry Letters URL:[Link][1]

Sources

Optimization

Technical Support Center: 3,5-Difluoro-4-(morpholin-4-yl)aniline Workup &amp; Troubleshooting

Welcome to the Technical Support Center for workflows involving 3,5-Difluoro-4-(morpholin-4-yl)aniline (CAS: 168828-76-0). This compound is a critical building block in the synthesis of advanced therapeutics, including o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for workflows involving 3,5-Difluoro-4-(morpholin-4-yl)aniline (CAS: 168828-76-0). This compound is a critical building block in the synthesis of advanced therapeutics, including oxazolidinone antibacterial agents (e.g., linezolid analogs) and various kinase inhibitors (e.g., DYRK/CLK, SYK, and LRRK2 inhibitors) , .

Despite its utility, the unique stereoelectronic profile of the difluoro-morpholino motif presents specific challenges during reaction and downstream workup. This guide provides field-proven, mechanistically grounded solutions to ensure high yield and purity.

Part 1: Physicochemical Profiling & Causality

To troubleshoot workup procedures, we must first understand how the molecular structure dictates physical behavior. The two fluorine atoms exert a strong inductive electron-withdrawing effect (-I), which fundamentally alters the basicity and solubility of both the aniline and morpholine nitrogens.

Table 1: Quantitative Physicochemical Data & Workup Implications
PropertyEstimated Value / CharacteristicMechanistic CauseImpact on Experimental Workup
Aniline Basicity (pKa) ~2.0 – 2.5-I effect from meta-fluorines depletes electron density on the primary amine.Poor nucleophilicity. Requires strong coupling reagents (e.g., HATU) or elevated temperatures.
Morpholine Basicity (pKa) ~3.5 – 4.5N-aryl linkage combined with -I effect from ortho-fluorines.The pKa Trap: Standard 1M HCl washes will protonate the morpholine, dragging the product into the aqueous phase.
Solubility Profile High in DMF/DMSO; Moderate in DCM/EtOAcPolarity of the morpholine ring vs. lipophilicity of the fluorinated arene.Amide products often crash out of biphasic mixtures. 2-MeTHF is recommended over EtOAc.
Surfactant Potential High (Amphiphilic)Hydrophilic morpholine oxygen/nitrogen paired with a hydrophobic aryl ring.Severe risk of stubborn emulsions during aqueous/organic phase separation.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I losing my amide product in the aqueous layer during the acid wash?

The Causality: This is the most common error when working with this building block, known as the "pKa Trap." Chemists typically use a 1M HCl wash (pH ~0) to remove unreacted aniline. However, because the morpholine nitrogen on your newly formed amide product has a pKa of ~4.0, the 1M HCl wash fully protonates it, converting your highly valued product into a water-soluble hydrochloride salt. The Solution: Abandon strong acid washes. Keep the aqueous workup neutral to mildly basic (pH 7–8) using 5% NaHCO₃. To remove unreacted aniline, use a solid-supported scavenger (e.g., isocyanate resin) or standard silica gel chromatography.

pKaTrap AcidWash 1M HCl Wash (pH ~ 0) Unreacted Unreacted Aniline (pKa ~ 2.5) AcidWash->Unreacted Protonates Product Amide Product (Morpholine pKa ~ 4.0) AcidWash->Product Protonates AqLayer Aqueous Layer (Protonated) Unreacted->AqLayer Product->AqLayer PRODUCT LOSS!

Logical flow demonstrating product loss during strong acid washes due to morpholine protonation.

Q2: My aqueous workup formed a thick, unresolvable emulsion. How do I break it?

The Causality: The morpholine ring acts as a surfactant, lowering the interfacial tension between water and organic solvents (especially EtOAc), creating stable micelles. The Solution: Increase the ionic strength of the aqueous layer to force the organic compound out of the water (salting out), or disrupt the micelles mechanically/chemically. Follow the decision tree below.

EmulsionResolution Start Biphasic Emulsion (EtOAc / Water) Step1 Add Saturated NaCl (Brine) Start->Step1 Check1 Resolved? Step1->Check1 Step2 Filter Biphasic Mixture Through Celite Pad Check1->Step2 No Success Clean Phase Separation (Product in Organic) Check1->Success Yes Check2 Resolved? Step2->Check2 Step3 Add 5-10% v/v 2-MeTHF or IPA Check2->Step3 No Check2->Success Yes Step3->Success

Step-by-step decision tree for resolving stubborn morpholine-induced emulsions during workup.

Q3: The reaction is sluggish and LCMS shows mostly unreacted starting material. Why?

The Causality: The two fluorine atoms severely withdraw electron density from the aromatic ring, rendering the primary amine a poor nucleophile. Standard coupling reagents (like EDC/HOBt) are often insufficient. The Solution: Upgrade to a highly reactive uronium-based coupling reagent like HATU, use a stronger base (DIPEA instead of TEA), and consider heating the reaction to 40–50 °C.

Part 3: Standardized Experimental Protocols

The following self-validating protocols are designed to bypass the physicochemical pitfalls associated with 3,5-difluoro-4-(morpholin-4-yl)aniline.

Protocol A: Optimized HATU-Mediated Amidation

Objective: Maximize conversion of the deactivated aniline while preventing epimerization of the carboxylic acid.

  • Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Stir at room temperature for 15 minutes to pre-form the active ester.

    • Self-Validation Check: The solution should turn pale yellow. An aliquot quenched in MeOH should show the methyl ester via LCMS, confirming activation.

  • Coupling: Add 3,5-difluoro-4-(morpholin-4-yl)aniline (1.0 eq) in one portion.

  • Reaction: Stir at 40 °C for 4–12 hours. Monitor via LCMS.

    • Note: Do not exceed 50 °C if the carboxylic acid contains a sensitive chiral center.

Protocol B: Emulsion-Free Aqueous Workup (The "Anti-pKa Trap" Method)

Objective: Isolate the amide product without protonating the morpholine ring or forming emulsions.

  • Dilution: Cool the crude DMF reaction mixture to room temperature. Dilute with 10 volumes of 2-Methyltetrahydrofuran (2-MeTHF) .

    • Causality: 2-MeTHF provides superior solubility for fluorinated amides compared to EtOAc and naturally resists emulsion formation due to its lower water miscibility.

  • Mild Basic Wash: Wash the organic layer with 5 volumes of 5% aqueous NaHCO₃.

    • Self-Validation Check: Test the aqueous layer with pH paper. It must read pH 7–8. If pH < 7, the morpholine is at risk of protonation; add more NaHCO₃.

  • Lithium Chloride Wash (Optional but Recommended): To aggressively remove DMF, wash the organic layer with 5 volumes of 5% aqueous LiCl.

  • Brine Wash: Wash with 3 volumes of saturated NaCl (Brine) to remove residual water.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via flash chromatography to remove the unreacted aniline.

References

  • WO2017070024A1 - Oxazolidinone compounds and methods of use thereof as antibacterial agents. World Intellectual Property Organization.
  • US20220041590A1 - Small molecule inhibitors of dyrk/clk and uses thereof. United States Patent and Trademark Office.
  • WO2014060112A1 - Pyrazolo[4,3-d]pyrimidines as kinase inhibitors. World Intellectual Property Organization.

Reference Data & Comparative Studies

Validation

characterization and validation of 3,5-Difluoro-4-(morpholin-4-yl)aniline derivatives

As a Senior Application Scientist, I approach the selection and validation of chemical building blocks not merely as a synthetic exercise, but as a strategic maneuver in rational drug design. The compound 3,5-Difluoro-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the selection and validation of chemical building blocks not merely as a synthetic exercise, but as a strategic maneuver in rational drug design. The compound 3,5-Difluoro-4-(morpholin-4-yl)aniline (CAS 168828-76-0) exemplifies this philosophy. It has emerged as a privileged intermediate, consistently outperforming its non-fluorinated and mono-fluorinated predecessors in the development of advanced kinase inhibitors and next-generation oxazolidinone antibacterials.

This guide objectively compares the physicochemical and pharmacological performance of 3,5-difluoro-4-(morpholin-4-yl)aniline derivatives against alternative motifs, providing the mechanistic causality and self-validating experimental protocols required for rigorous preclinical characterization.

The Physicochemical Rationale: Why 3,5-Difluoro?

In medicinal chemistry, the transition from 4-morpholinoaniline to 3-fluoro-4-morpholinoaniline (the precursor to Linezolid) and ultimately to 3,5-difluoro-4-morpholinoaniline is driven by three causal factors:

  • Metabolic Shielding: The morpholine-phenyl linkage is highly susceptible to Cytochrome P450 (CYP)-mediated oxidation at the ortho positions. Symmetrical di-fluorination provides a steric and electronic shield, effectively shutting down this metabolic liability and extending in vivo half-life.

  • pKa Modulation and Permeability: Fluorine is highly electronegative. The dual inductive effect of the 3,5-difluoro substitution significantly lowers the pKa of the morpholine nitrogen. By shifting the pKa from basic (~8.3) to near-neutral (~6.8), the fraction of unionized drug at physiological pH (7.4) increases. This dramatically enhances passive membrane permeability and mitigates basic-amine-driven hERG toxicity.

  • Conformational Locking: The steric bulk of the two fluorine atoms restricts the free rotation of the morpholine ring, locking it into a perpendicular conformation relative to the phenyl ring. This pre-organization reduces the entropic penalty upon binding to deep hydrophobic pockets.

Table 1: Comparative Physicochemical Profiling of Morpholinoaniline Derivatives
Property / Metric4-Morpholinoaniline (Non-Fluoro)3-Fluoro-4-morpholinoaniline (Mono-Fluoro)3,5-Difluoro-4-morpholinoaniline (Di-Fluoro)
CYP450 Oxidation Risk High (ortho positions exposed)Moderate (One ortho position blocked)Low (Both ortho positions blocked)
Morpholine Nitrogen pKa ~8.3 (Basic)~7.5 (Slightly Basic)~6.8 (Neutral at pH 7.4)
Membrane Permeability ModerateGoodExcellent (Higher unionized fraction)
Conformational State Freely rotatingPartially restrictedLocked (Orthogonal to phenyl ring)
Primary Application Early tool compoundsFirst-gen Oxazolidinones (Linezolid)Next-gen Kinase Inhibitors & Antibacterials

Application in Oncology: Next-Generation Kinase Inhibition

The 3,5-difluoro-4-morpholinophenyl motif has proven critical in the development of highly selective kinase inhibitors, such as those targeting Hematopoietic Progenitor Kinase 1 (HPK1) for cancer immunotherapy [[1]]() and the Casein Kinase 1γ (CK1γ) subfamily 2. In the case of the chemical probe SGC-CK1γ-1, the difluoro-morpholino group engages in a precise water-mediated hydrogen bond network deep within the ATP pocket—a fit that mono-fluoro analogs cannot achieve without steric clash or entropic loss [[2]]().

KinasePathway Stimulus T-Cell Receptor Activation HPK1 HPK1 Kinase (Active) Stimulus->HPK1 SLP76 SLP76 Phosphorylation HPK1->SLP76 ATP Hydrolysis Immune Immune Suppression SLP76->Immune Inhibitor 3,5-Difluoro-4-morpholino Derivative Inhibitor->HPK1 Competitive Binding

Fig 1: HPK1 signaling pathway and targeted inhibition by 3,5-difluoro-4-morpholino derivatives.

Application in Infectious Disease: Overcoming Antimicrobial Toxicity

Linezolid, a first-in-class oxazolidinone, utilizes a 3-fluoro-4-morpholinophenyl ring to inhibit bacterial protein synthesis. However, prolonged use is associated with mitochondrial toxicity (e.g., myelosuppression) due to off-target inhibition of human mitochondrial ribosomes 3. By advancing to 3,5-difluoro derivatives, medicinal chemists have successfully altered the electronic distribution of the pharmacophore. This modification maintains potent binding to the bacterial 50S ribosomal subunit while significantly reducing binding affinity to mammalian mitochondrial ribosomes, thereby widening the therapeutic index for treating multi-drug resistant tuberculosis (MDR-TB) 3.

SynthesisWorkflow N1 3,5-Difluoro-4-morpholinoaniline (Starting Material) N2 Cbz Protection & Epoxide Opening (Intermediate Formation) N1->N2 N3 Intramolecular Cyclization (Oxazolidinone Core) N2->N3 N4 Target Antibacterial Agent (e.g., Next-Gen Linezolid) N3->N4 N5 Validation: MIC Assay & Mitochondrial Toxicity Screen N4->N5

Fig 2: Step-by-step synthetic and validation workflow for next-generation oxazolidinone agents.

Self-Validating Experimental Protocols

To rigorously validate the superiority of 3,5-difluoro derivatives, the following self-validating workflows must be employed to ensure data integrity.

Protocol A: In Vitro Microsomal Stability Assay (LC-MS/MS)
  • Causality: This assay directly proves the metabolic shielding effect of the difluoro substitution against CYP450 oxidation.

  • Self-Validating Mechanism: The protocol incorporates high-clearance (Verapamil) and low-clearance (Warfarin) internal controls. The assay run is only deemed valid if Verapamil shows >80% depletion and Warfarin shows <10% depletion at the 60-minute mark, proving the microsomes are active but not over-digesting.

Step-by-Step Methodology:

  • Preparation: Prepare 1 mM stock solutions of the 3,5-difluoro test compound, the mono-fluoro alternative, and the control compounds in DMSO.

  • Incubation: Dilute compounds to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

  • Initiation: Initiate the metabolic reaction by adding NADPH to a 1 mM final concentration. Incubate at 37°C with gentle shaking.

  • Quenching: At precise time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Calculate the intrinsic clearance ( CLint​ ) based on the log-linear decay of the analyte/internal standard peak area ratio over time.

Protocol B: TR-FRET Kinase Target Engagement Assay
  • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays to eliminate false positives caused by fluorescent compound interference—a common issue with highly conjugated aniline derivatives.

  • Self-Validating Mechanism: Every 384-well plate includes a standard curve of a known pan-kinase inhibitor (e.g., Staurosporine). The plate is automatically rejected if the calculated Z'-factor is < 0.6. This strict statistical boundary ensures the signal window is robust and the observed inhibition is strictly due to competitive binding, not assay artifact.

Step-by-Step Methodology:

  • Reagent Assembly: Combine the recombinant target kinase (e.g., HPK1 or CK1γ), a biotinylated tracer ligand, and a Europium-labeled anti-GST antibody in a low-volume 384-well plate.

  • Compound Addition: Dispense the 3,5-difluoro derivatives and alternatives in a 10-point dose-response curve (10 µM to 0.5 nM) using an acoustic liquid handler (e.g., Echo 550) to ensure absolute volumetric precision and eliminate tip-based carryover.

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to allow the binding system to reach thermodynamic equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor) following a specific time delay to allow short-lived background fluorescence to decay.

  • Analysis: Calculate the FRET ratio (665/615 nm). Plot the normalized ratio against the log of the compound concentration to derive the IC50​ value.

References

  • Development of a Chemical Probe to Enable Characterization of the Casein Kinase 1γ Subfamily. Journal of Medicinal Chemistry (ACS).[2] 2

  • WO2017070024A1 - Oxazolidinone compounds and methods of use thereof as antibacterial agents. Google Patents.[3] 3

  • WO2023001794A1 - Substituted pyrazine-2-carboxamides as hpk1 inhibitors for the treatment of cancer. Google Patents.[1] 1

Sources

Comparative

Comparative Analysis of Synthetic Methods for 3,5-Difluoro-4-(morpholin-4-yl)aniline

Introduction & Strategic Importance As a Senior Application Scientist, I frequently evaluate chemical building blocks that dictate the pharmacokinetic and pharmacodynamic profiles of novel therapeutics. 3,5-Difluoro-4-(m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

As a Senior Application Scientist, I frequently evaluate chemical building blocks that dictate the pharmacokinetic and pharmacodynamic profiles of novel therapeutics. 3,5-Difluoro-4-(morpholin-4-yl)aniline is a privileged structural motif, prominently featured in the synthesis of oxazolidinone antibiotics (e.g., linezolid analogs targeting Mycobacterium tuberculosis) as detailed in[1] and[2]. It is also a critical intermediate for advanced kinase inhibitors, including DYRK/CLK and SYK inhibitors[3][4]. The strategic placement of meta-fluorine atoms enhances metabolic stability and modulates the pKa of the aniline, while the morpholine ring significantly improves aqueous solubility.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of this aniline derivative relies on a highly robust two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro group reduction.

Mechanistic Causality: In the starting material, 3,4,5-trifluoronitrobenzene, the nitro group at C1 strongly withdraws electron density via resonance, activating the ortho (C2, C6) and para (C4) positions toward nucleophilic attack. Because the fluorine atoms occupy the C3, C4, and C5 positions, only the C4-fluorine is situated at an activated para position. Consequently, the morpholine nucleophile attacks exclusively at C4. The high dielectric constant of polar aprotic solvents stabilizes the resulting Meisenheimer complex, facilitating the expulsion of the fluoride anion to yield 3,5-difluoro-4-morpholinonitrobenzene[1].

Pathway SM 3,4,5-Trifluoronitrobenzene Starting Material Int 3,5-Difluoro-4-morpholinonitrobenzene Intermediate SM->Int SNAr (K2CO3, DMF) Morph Morpholine Nucleophile Morph->Int Prod 3,5-Difluoro-4-(morpholin-4-yl)aniline Target API Building Block Int->Prod Reduction (Pd/C, H2)

Figure 1: Two-step synthetic workflow for 3,5-Difluoro-4-(morpholin-4-yl)aniline.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

When synthesizing the intermediate 3,5-difluoro-4-morpholinonitrobenzene, the choice of base and solvent dictates the scalability, thermal control, and purity of the reaction.

Quantitative Comparison of SNAr Conditions
ParameterMethod A: Base-Promoted (Recommended)Method B: Neat / Excess Amine
Reagents Morpholine (1.1 eq), K₂CO₃ (2.0 eq)Morpholine (3.0 - 5.0 eq)
Solvent DMF or DMSONone (Morpholine acts as solvent)
Temperature 50 °CRoom Temperature to 60 °C
Yield >90%~80-85%
Pros High regioselectivity; minimal amine waste.Extremely fast; no external solvent needed.
Cons Requires aqueous workup to remove DMF.Highly exothermic; difficult to control at scale.
Experimental Protocol: Method A (Base-Promoted SNAr)
  • Preparation: Charge a dry, round-bottom flask with 3,4,5-trifluoronitrobenzene (1.0 eq) and anhydrous DMF (0.5 M).

  • Base Addition: Add finely powdered K₂CO₃ (2.0 eq). Causality: Potassium carbonate acts as a non-nucleophilic heterogeneous base to scavenge the HF byproduct. If HF is not neutralized, it will protonate the morpholine, arresting the reaction.

  • Nucleophile Addition: Add morpholine (1.1 eq) dropwise over 15 minutes. Monitor the internal temperature to ensure it does not exceed 50 °C.

  • Reaction: Stir the suspension at 50 °C for 2–4 hours. Monitor via LCMS or TLC until the starting material is consumed.

  • Workup (Self-Validation): Pour the mixture into ice water (3 volumes). The product, 3,5-difluoro-4-morpholinonitrobenzene, will precipitate as a bright yellow solid. Filter, wash with cold water to remove residual DMF and salts, and dry under vacuum. The sharp transition to a precipitating solid serves as a visual validation of successful conversion.

Step 2: Nitro Group Reduction

The reduction of the nitro intermediate to 3,5-difluoro-4-(morpholin-4-yl)aniline requires careful chemoselectivity to prevent hydrodefluorination (the unwanted reductive cleavage of the C-F bonds).

Quantitative Comparison of Reduction Conditions
ParameterMethod X: Catalytic HydrogenationMethod Y: Bechamp-Type Reduction
Catalyst/Reagent 10% Pd/C, H₂ gas (1 atm)Iron (Fe) powder, NH₄Cl
Solvent Methanol / DCM (9:1)Ethanol / Water (4:1)
Temperature Room Temperature80 °C (Reflux)
Yield 96%[4]85-90%
Pros Exceptionally clean; simple filtration workup.Zero risk of hydrodefluorination; cheap.
Cons Requires H₂ safety protocols; over-reduction risk.Generates heavy metal (iron oxide) sludge.
Experimental Protocol: Method X (Catalytic Hydrogenation)
  • Preparation: Dissolve 3,5-difluoro-4-morpholinonitrobenzene (1.0 eq) in a mixture of Methanol and DCM (e.g., 5% to 10% MeOH in DCM) to ensure complete solubility of the starting material[4].

  • Catalyst Addition: Purge the flask with N₂ gas. Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Causality: Purging with inert gas before adding the catalyst prevents the ignition of methanol vapors by the highly active, pyrophoric Pd/C surface.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon (1 atm). Stir vigorously at room temperature. Causality: Maintaining a low pressure (1 atm) and ambient temperature is critical. Aggressive conditions (e.g., Parr shaker at 50 psi or elevated heat) will catalyze the unwanted hydrodefluorination of the electron-rich aniline ring.

  • Monitoring & Workup: Stir until hydrogen uptake ceases (typically 4-6 hours). Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The product is obtained as a yellow solid in up to 96% yield as supported by recent patent literature[4].

  • Analytical Validation: Confirm product identity via ¹H NMR (CDCl₃). Key diagnostic peaks confirming the self-validating system include the aniline protons at δ 6.18 (d, J=10.8 Hz, 2H), morpholine protons at δ 3.84-3.77 (m, 4H) and 3.13-3.05 (m, 4H), and the primary amine (NH₂) broad singlet at δ 3.74 (s, 2H)[4].

References

  • Small molecule inhibitors of dyrk/clk and uses thereof, US Patent App. US20220041590A1. Google Patents.
  • Design, Synthesis, and Identification of Silicon Incorporated Oxazolidinone Antibiotics with Improved Brain Exposure , ACS Medicinal Chemistry Letters (2015). ACS Publications. URL:[Link]

  • Oxazolidinone compounds and methods of use thereof as antibacterial agents, WO Patent App. WO2017070024A1. Google Patents.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,5-Difluoro-4-(morpholin-4-yl)aniline

Operational and Safety Guide for Handling 3,5-Difluoro-4-(morpholin-4-yl)aniline As a critical building block in modern drug discovery, 3,5-Difluoro-4-(morpholin-4-yl)aniline (CAS: 168828-76-0) is frequently utilized in...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide for Handling 3,5-Difluoro-4-(morpholin-4-yl)aniline

As a critical building block in modern drug discovery, 3,5-Difluoro-4-(morpholin-4-yl)aniline (CAS: 168828-76-0) is frequently utilized in the synthesis of oxazolidinone antibacterial agents, such as linezolid derivatives[1]. While its unique structural triad—an aniline core, dual fluorine atoms, and a morpholine ring—makes it synthetically highly valuable, it also dictates a rigorous hazard profile.

This guide provides drug development professionals and laboratory scientists with causality-driven, self-validating protocols for the safe handling, operational use, and disposal of this compound.

Hazard Causality & PPE Selection Logic

The selection of Personal Protective Equipment (PPE) is not arbitrary; it is directly dictated by the compound's molecular behavior and GHS classifications[2].

  • The Aniline Core: Contributes to Acute Toxicity (Oral, Dermal, Inhalation) and poses a systemic risk of methemoglobinemia.

  • The Fluorinated Morpholine Ring: Significantly enhances the molecule's lipophilicity. This allows the compound to readily permeate standard latex and single-layer nitrile if dissolved in organic solvents, accelerating dermal absorption[3].

  • Physical State: As a fine powder, it carries a high risk of aerosolization, leading to respiratory irritation and central nervous system depression (drowsiness/dizziness)[2].

Quantitative PPE Specification Matrix
Hazard ClassificationRequired PPE SpecificationCausality & Justification
Acute Tox. 4 (Inhalation) Certified Chemical Fume HoodPrevents inhalation of aerosolized powders. Must maintain a continuous face velocity of ≥ 0.5 m/s[4].
Acute Tox. 4 (Dermal) Double Nitrile (Solid) or Butyl Rubber (Solution)Fluorinated anilines permeate standard latex. Butyl rubber prevents solvent-assisted dermal absorption during liquid handling[3].
Eye Irrit. 2A Chemical Splash GogglesProtects ocular mucosa from highly irritating, static-prone airborne particulates[2].
STOT SE 3 (Respiratory) N95/P100 RespiratorMandatory only if handling bulk quantities outside of primary engineering controls (fume hoods)[2].

Self-Validating Operational Protocol: Safe Handling & Weighing

To ensure absolute trustworthiness in the laboratory, this workflow operates as a self-validating system —meaning the operator must verify the integrity of the previous step before proceeding to the next high-risk phase.

Step-by-Step Methodology:

  • Engineering Control Validation: Before opening the reagent bottle, verify the fume hood monitor reads a minimum face velocity of 0.5 m/s[4]. Ensure the analytical balance inside the hood is calibrated and zeroed.

  • PPE Integrity Check: Don a flame-resistant lab coat and chemical splash goggles. Don two pairs of nitrile gloves (inner and outer). Validation Step: Perform a visual inspection and manual air-inflation test on the outer gloves to ensure zero micro-punctures.

  • Anti-Static Preparation: 3,5-Difluoro-4-(morpholin-4-yl)aniline powder holds a static charge, increasing aerosolization risk. Wipe the exterior of the reagent bottle and your weighing spatula with an anti-static cloth.

  • Transfer and Weighing: Open the reagent bottle only inside the fume hood. Use a static-free, U-shaped spatula to transfer the solid into a pre-tared, sealable glass vial.

  • Post-Weighing Validation: Seal the vial tightly before removing it from the balance. Validation Step: Wipe the exterior of the sealed vial with a damp Kimwipe (using a 70% ethanol/water mix) to remove microscopic dust before transferring it to your reaction vessel.

  • Doffing: Remove the outer contaminated gloves inside the fume hood and immediately dispose of them in the solid hazardous waste container.

HandlingWorkflow Start Initiate Handling (CAS: 168828-76-0) PPE Don Required PPE (Double Nitrile, Goggles, Coat) Start->PPE FumeHood Transfer to Fume Hood (Min face velocity 0.5 m/s) PPE->FumeHood Weighing Anti-Static Weighing Process FumeHood->Weighing SpillCheck Spill Detected? Weighing->SpillCheck Decon Execute Spill Protocol (Wet Wipe Method) SpillCheck->Decon Yes Proceed Proceed to Synthesis (Oxazolidinone Assembly) SpillCheck->Proceed No Decon->Proceed Post-cleanup

Workflow for the safe handling and weighing of 3,5-Difluoro-4-(morpholin-4-yl)aniline.

Spill Response and Decontamination

If a spill occurs, the protocol must neutralize the specific hazards of the fluorinated aniline without exacerbating aerosolization.

Step-by-Step Methodology:

  • Containment: Do not dry-sweep the powder, as this will immediately aerosolize the toxic particulates.

  • Solvent-Dampened Wiping: Dampen absorbent pads with a dilute acidic solution (e.g., 5% acetic acid) or soapy water. Causality: The basic nature of the aniline nitrogen allows it to be partially protonated and more easily lifted by aqueous systems, preventing the smearing effect caused by pure organic solvents.

  • Wipe Down: Wipe inward from the perimeter of the spill to the center to prevent spreading.

  • Validation: Swab the decontaminated area with a fresh Kimwipe. Visually inspect the surface to ensure no crystalline residue remains. Dispose of all contaminated wipes in a sealed hazardous waste bag.

Waste Disposal and Segregation Logic

Due to the presence of fluorine atoms and nitrogen heteroatoms, waste containing 3,5-Difluoro-4-(morpholin-4-yl)aniline must be strictly segregated. It cannot be mixed with standard non-halogenated waste, as incineration must occur at specialized facilities equipped with scrubbers to handle hydrogen fluoride (HF) and nitrogen oxides (NOx) combustion byproducts.

WasteLogic Waste Reaction Waste Containing Aniline Aqueous Aqueous Phase (Basic/Neutral) Waste->Aqueous Organic Organic Phase (Halogenated/Non-Halogenated) Waste->Organic Solid Solid Waste (Contaminated PPE/Vials) Waste->Solid WaterTreat Specialized Aqueous Treatment Aqueous->WaterTreat Collect in Blue Bin Incineration High-Temp Incineration (Fluorine-compatible) Organic->Incineration Collect in Red Bin Solid->Incineration Double Bag

Logical segregation and disposal pathways for aniline-contaminated laboratory waste.

References[1] Title: WO2017070024A1 - Oxazolidinone compounds and methods of use thereof as antibacterial agents

Source: Google Patents URL:[2] Title: 3,5-difluoro-4-(morpholin-4-yl)aniline — Chemical Substance Information Source: NextSDS Substance Database URL:[3] Title: Glove permeation of chemicals: The state of the art of current practice Source: National Institutes of Health (NIH) / PMC URL:[4] Title: Laboratory Safety Manual - The University of North Carolina at Chapel Hill Source: UNC Environment, Health & Safety (OSHA 1910.1450 Standards) URL:

Sources

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